Faxeladol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
433265-65-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
JIRYWFYYBBRJAN-ZFWWWQNUSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
Canonical SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GCR9905; GCR 9905; GCR-9905; EM-906; EM 906; EM906; GRT-TA300; GRTA9906; GRTA-9906; GRTA 9906; GRTA0009906; GRTA-0009906; GRTA 0009906; Faxeladol |
Origin of Product |
United States |
Foundational & Exploratory
Faxeladol: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Faxeladol is an opioid analgesic agent developed in the late 1970s by Grünenthal GmbH. While its existence is documented, it was never commercially marketed, and as a result, publicly available, in-depth pharmacological data is scarce. This guide synthesizes the known information about this compound and leverages data from its close structural and functional analogue, tramadol, to infer its likely mechanism of action. This information is intended for research and informational purposes only.
Introduction
This compound (also known as GCR9905, GRT-TA300, GRTA0009906, and EM-906) is a centrally-acting analgesic.[1] Structurally related to tramadol and ciramadol, it was developed with the expectation of providing both analgesic and antidepressant effects.[1][2] Early research suggested that this compound is slightly more potent than tramadol but carries a higher risk of seizures.[1][2] Like tramadol, this compound is understood to exert its effects through a dual mechanism of action: agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).
Core Mechanism of Action
The analgesic and other pharmacological effects of this compound are believed to be mediated through two primary, synergistic pathways:
-
Opioid Receptor Agonism: this compound and its metabolites likely act as agonists at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Activation of MORs in the central nervous system (CNS) leads to a cascade of intracellular events that ultimately result in analgesia.
-
Monoamine Reuptake Inhibition: this compound is also thought to inhibit the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This modulation of monoaminergic signaling contributes to its analgesic and potential antidepressant properties.
Quantitative Pharmacological Data (Inferred from Tramadol)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes key pharmacological parameters for tramadol and its primary active metabolite, O-desmethyltramadol (M1), which are expected to be comparable for this compound and its corresponding metabolites.
| Parameter | Ligand | Receptor/Transporter | Value | Assay Type |
| Ki (nM) | (+)-M1 (Tramadol Metabolite) | Human µ-opioid receptor | 3.4 | Radioligand Binding Assay |
| Ki (µM) | (+/-)-Tramadol | Human µ-opioid receptor | 2.4 | Radioligand Binding Assay |
| IC50 (nM) | Desvenlafaxine (SNRI) | Human SERT | 47.3 ± 19.4 | [3H]5-HT Uptake Inhibition |
| IC50 (nM) | Desvenlafaxine (SNRI) | Human NET | 531.3 ± 113.0 | [3H]NE Uptake Inhibition |
Note: The data for Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor, is included to provide a reference for the potential potency of monoamine transporter inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize compounds with a mechanism of action similar to this compound.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]-Naloxone or [³H]-DAMGO.
-
Test compound (e.g., this compound).
-
Non-specific binding control: Naloxone (10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin and Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit serotonin and norepinephrine transporters.
Materials:
-
Cells endogenously expressing or transfected with the human serotonin transporter (SERT) or norepinephrine transporter (NET) (e.g., HEK293-hSERT, HEK293-hNET).
-
Radiolabeled substrate: [³H]-Serotonin (for SERT) or [³H]-Norepinephrine (for NET).
-
Test compound (e.g., this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer: Cold uptake buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the test compound in uptake buffer.
-
The uptake reaction is initiated by the addition of the radiolabeled substrate ([³H]-5-HT or [³H]-NE).
-
The incubation is carried out at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known potent reuptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Upon binding of an agonist like this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: µ-Opioid receptor signaling cascade initiated by an agonist.
Monoamine Transporter Inhibition Workflow
The inhibition of serotonin and norepinephrine reuptake by this compound increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.
Caption: Mechanism of monoamine transporter inhibition by this compound.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the logical flow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a dual-action analgesic that likely functions as a µ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. While specific pharmacological data for this compound is not widely available, its close relationship to tramadol provides a strong basis for understanding its mechanism of action. Further research would be necessary to fully characterize its binding affinities, reuptake inhibition potencies, and detailed signaling profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of this compound and other similar compounds.
References
An In-depth Technical Guide to Faxeladol: Chemical Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faxeladol is a centrally acting analgesic agent with a dual mechanism of action, functioning as both an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). Developed in the late 1970s by Grünenthal GmbH, it is structurally related to tramadol and ciramadol.[1][2] While it has shown slightly greater potency than tramadol in early studies, its development was halted, and it has never been marketed for medical use, partly due to a higher incidence of seizures observed in preclinical research.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical structure, physicochemical properties, pharmacological profile, and associated signaling pathways.
Chemical Structure and Identifiers
This compound, with the IUPAC name 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol, is a synthetic molecule belonging to the benzenoid class.[2][3] Its chemical structure is characterized by a phenol ring attached to a cyclohexane ring, which in turn is substituted with a dimethylaminomethyl group.
| Identifier | Value |
| IUPAC Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |
| SMILES | CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
| CAS Number | 433265-65-7 |
| PubChem CID | 9813414 |
| Molecular Formula | C₁₅H₂₃NO |
| Molecular Weight | 233.36 g/mol |
| Exact Mass | 233.1780 g/mol |
Physicochemical Properties
Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the known information.
| Property | Value |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in DMSO, not in water. |
| pKa | Data not available |
| Elemental Analysis | C: 77.21%, H: 9.94%, N: 6.00%, O: 6.86% |
Pharmacological Profile
This compound exhibits a dual mechanism of action, contributing to its analgesic effects.
Mechanism of Action
This compound's primary pharmacological activities are:
-
Opioid Receptor Agonism: It acts as an agonist at opioid receptors, which is a key mechanism for its analgesic properties. The specific affinities for mu (µ), delta (δ), and kappa (κ) opioid receptors have not been quantitatively reported in publicly available literature.
-
Serotonin and Norepinephrine Reuptake Inhibition: Similar to tramadol, this compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action is believed to contribute to its analgesic effects, particularly in neuropathic pain, and may also confer antidepressant properties.
Pharmacodynamics
Early comparative studies in the 1970s indicated that this compound is slightly more potent as an analgesic than tramadol. However, these studies also revealed a higher propensity for inducing seizures, a known side effect of tramadol that is thought to be related to its serotonergic and noradrenergic activity.
Signaling Pathways
The dual mechanism of action of this compound suggests its involvement in two primary signaling pathways: the opioid receptor signaling cascade and the modulation of serotonergic and noradrenergic neurotransmission.
Opioid Receptor Signaling
As an opioid agonist, this compound likely activates G protein-coupled opioid receptors. This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it is expected to activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Serotonin and Norepinephrine Reuptake Inhibition
By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced monoaminergic neurotransmission in descending pain pathways is thought to modulate pain perception.
Synthesis
A general experimental workflow for a potential synthesis is outlined below.
Note: This represents a generalized synthetic strategy. Specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization.
Pharmacokinetics
There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species.
Conclusion
This compound is a synthetic opioid analgesic with a dual mechanism of action that also encompasses the inhibition of serotonin and norepinephrine reuptake. While it demonstrated slightly higher potency than tramadol in early studies, its development was not pursued, likely due to a higher risk of seizures. The available information on its specific physicochemical properties, quantitative pharmacological parameters, and pharmacokinetics is limited. Further research would be necessary to fully characterize this compound and explore its therapeutic potential and safety profile.
References
An In-depth Technical Guide to the Synthesis and Purification of Faxeladol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Faxeladol is a compound that was developed in the late 1970s but was never commercially marketed. As such, publicly available, validated synthesis and purification protocols are scarce. The following guide is a comprehensive compilation based on the known chemical structure of this compound and established synthetic routes for its close structural analog, Tramadol. The experimental protocols provided are hypothetical and should be adapted and validated in a laboratory setting.
Introduction
This compound is an opioid analgesic agent that is structurally related to tramadol and ciramadol.[1][2] Its chemical IUPAC name is 3-((1R,2R)-2-((dimethylamino)methyl)cyclohexyl)phenol.[1][2][3] Developed by Grünenthal GmbH, this compound was noted for being slightly more potent than tramadol. Like tramadol, it exhibits a dual mechanism of action, functioning as a µ-opioid receptor agonist and as an inhibitor of serotonin and norepinephrine reuptake. This guide details a proposed synthetic pathway and purification strategy for this compound, intended for research and development purposes.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached by adapting the well-established synthesis of tramadol. The key steps involve a Mannich reaction to form the aminomethyl cyclohexanone intermediate, followed by a Grignard reaction to introduce the phenyl group, and finally, a demethylation step to yield the target phenolic compound.
A logical workflow for the proposed synthesis of this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one (Mannich Base)
This step involves the Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.
-
Materials: Cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, hydrochloric acid, isopropanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and a small amount of hydrochloric acid in an isopropanol solvent.
-
Reflux the mixture for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude hydrochloride salt of the Mannich base.
-
The product can be purified by recrystallization from a suitable solvent system like acetone.
-
Step 2: Grignard Reaction with 3-Methoxyphenylmagnesium Bromide
The Mannich base is reacted with a Grignard reagent to add the aryl group.
-
Materials: 2-((Dimethylamino)methyl)cyclohexan-1-one, magnesium turnings, 3-bromoanisole, anhydrous tetrahydrofuran (THF), ammonium chloride solution.
-
Procedure:
-
Prepare the Grignard reagent by adding a solution of 3-bromoanisole in anhydrous THF dropwise to a suspension of magnesium turnings in THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the prepared Grignard reagent in an ice bath.
-
Add a solution of the Mannich base (as the free base, obtained by neutralizing the hydrochloride salt) in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, a mixture of stereoisomers of 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.
-
Step 3: O-Demethylation to this compound
The methoxy group on the phenyl ring is cleaved to form the final phenol.
-
Materials: Crude product from Step 2, hydrobromic acid (48%), or boron tribromide (BBr₃).
-
Procedure (using HBr):
-
Reflux the crude product from the previous step with 48% hydrobromic acid for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude this compound free base.
-
Filter the precipitate, wash with water, and dry.
-
The following table summarizes expected yields and purity at various stages of the synthesis. These values are derived from published data for tramadol synthesis and should be considered estimates for this compound.
| Step | Product | Expected Yield | Typical Purity (by HPLC) | Reference Compound |
| 1. Mannich Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one | 75-85% | >95% | Tramadol Synthesis |
| 2. Grignard Reaction | (±)-trans-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | 60-70% | ~85% | Tramadol Synthesis |
| 3. O-Demethylation & Work-up | Crude this compound Base | 80-90% | ~80% | Tramadol Synthesis |
| Overall (unoptimized) | Crude this compound | ~35-55% | - | - |
Purification of this compound
The crude product obtained from the synthesis is a mixture of stereoisomers. The desired (1R,2R) isomer must be separated and purified.
A multi-step approach involving crystallization and chromatography is proposed for the purification of this compound.
-
Materials: Crude this compound, hydrochloric acid, isopropanol, ethyl acetate, silica gel, appropriate solvent systems for chromatography.
-
Procedure:
-
Salt Formation and Fractional Crystallization:
-
Dissolve the crude this compound base in a suitable solvent like isopropanol.
-
Add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
-
The trans-isomer, which corresponds to the desired stereochemical precursor, is generally less soluble and will preferentially crystallize.
-
Perform multiple recrystallizations from a solvent like aqueous dioxane or isopropanol to enrich the trans-isomer.
-
-
Chromatographic Separation:
-
The enriched trans-Faxeladol hydrochloride can be converted back to the free base for further purification.
-
Column chromatography using silica gel is a standard method for purifying phenolic compounds. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, with increasing polarity, can be employed.
-
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic acid) is a common choice for such compounds.
-
-
Final Salt Formation:
-
Once the desired isomer is isolated with high purity, it can be converted back to the stable hydrochloride salt for storage and handling.
-
-
| Analytical Method | Parameter Measured | Expected Result for Purified this compound HCl |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (Area %) | >99.5% |
| Chiral HPLC | Enantiomeric Excess (e.e. %) | >99% |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural Confirmation | Consistent with proposed structure |
| Mass Spectrometry (MS) | Molecular Weight Confirmation (m/z) | [M+H]⁺ = 234.18 |
| Melting Point | Physical Property | Sharp, defined range |
Mechanism of Action: A Dual-Action Analgesic
This compound's analgesic effect is attributed to a dual mechanism of action, which is a key feature it shares with tramadol.
-
µ-Opioid Receptor Agonism: this compound binds to and activates µ-opioid receptors in the central nervous system. This activation leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.
-
Monoamine Reuptake Inhibition: It also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. The increased levels of these neurotransmitters in the spinal cord enhance descending inhibitory pain pathways, further contributing to analgesia.
The diagram below illustrates this dual mechanism.
Caption: Dual mechanism of action of this compound.
References
The Rise and Stagnation of Faxeladol: A Technical Review
Aachen, Germany - In the landscape of analgesic drug discovery, the late 1970s marked a period of significant innovation, largely driven by the German pharmaceutical company Grünenthal GmbH. Following the development of tramadol, a novel centrally-acting analgesic, the company synthesized a structurally related compound: Faxeladol. This technical guide provides an in-depth overview of the discovery, origin, and pharmacological profile of this compound, a compound that, despite demonstrating comparable efficacy to its predecessor, was ultimately never commercialized.
Discovery and Origin
This compound, also known by its code names GRTA-9906, GRTA-0009906, EM-906, GCR-9905, and GRT-TA300, emerged from Grünenthal GmbH's research program aimed at developing potent analgesics with a favorable side-effect profile.[1] Synthesized shortly after tramadol, this compound shares a close structural relationship with both tramadol and ciramadol.[1] The core chemical structure of this compound is 3-[(1R,2R)-2-dimethylaminomethylcyclohexyl]phenol.
The rationale behind the development of this compound was to build upon the dual mechanism of action observed with tramadol, which involves both opioid receptor agonism and inhibition of monoamine reuptake. It was hypothesized that this combined action could provide effective pain relief for a broad range of conditions, including neuropathic pain, while potentially offering an improved therapeutic window compared to traditional opioids.
Pharmacological Profile
This compound is a centrally-acting analgesic with a dual mechanism of action, targeting both the opioid and monoaminergic systems.
Opioid Receptor Activity
This compound acts as an agonist at the μ-opioid receptor (MOR). This interaction is a key contributor to its analgesic effects, similar to other opioid analgesics. The binding affinity of this compound for the μ-opioid receptor, as well as for the δ- and κ-opioid receptors, has not been extensively published in publicly available literature, which limits a precise quantitative comparison with other opioids.
Monoamine Reuptake Inhibition
Clinical Efficacy and Safety
A key clinical investigation of this compound (referred to as GRT9906) was a randomized, double-blind, placebo-controlled, three-way cross-over trial in patients with painful polyneuropathy. This study provides the most comprehensive clinical data on the compound's efficacy and safety.
Efficacy in Painful Polyneuropathy
In this study, daily oral doses of 120-240 mg of this compound were compared to 200-400 mg of tramadol and placebo over 4-week treatment periods. The primary endpoint was the average pain intensity, rated on a 0 to 10-point numeric rating scale.
| Treatment Group | Mean Pain Intensity Reduction (points) | p-value vs. Placebo |
| This compound (GRT9906) | 2.1 | < 0.0001 |
| Tramadol | 2.4 | - |
| Placebo | 0.6 | - |
Table 1: Efficacy of this compound in Painful Polyneuropathy.[2]
The study demonstrated that this compound was significantly more effective than placebo in reducing pain intensity.[2] The magnitude of its effect was comparable to that of tramadol.[2] Furthermore, the number needed to treat (NNT) to achieve at least 50% pain relief was 3.9 for both this compound and tramadol, indicating similar clinical effectiveness in this patient population. This compound also showed improvements in sleep problem scores and the neuropathic pain symptom inventory compared to placebo.
Safety and Tolerability
The adverse event profile of this compound was found to be similar to that of tramadol. The most frequently reported side effects included nausea, fatigue, constipation, and sleep disorders. A significant factor that ultimately halted the clinical development of this compound was the observation of a higher incidence of sudden seizures compared to tramadol. While tramadol itself is known to carry a risk of seizures, the increased frequency associated with this compound was a major safety concern that prevented it from being marketed for medical use.
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not extensively documented in publicly accessible scientific literature. However, based on standard pharmacological assays of the time for similar compounds, the following methodologies were likely employed.
Opioid Receptor Binding Assays (Hypothetical Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Method: Radioligand displacement assay using cell membranes prepared from tissues or cell lines expressing the specific opioid receptor subtypes (e.g., guinea pig brain homogenates).
-
Procedure:
-
Incubate varying concentrations of this compound with the membrane preparation in the presence of a constant concentration of a specific radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Monoamine Reuptake Inhibition Assays (Hypothetical Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the serotonin and norepinephrine transporters (SERT and NET).
-
Method: In vitro reuptake assay using synaptosomes prepared from specific rat brain regions (e.g., hypothalamus for NET, brainstem for SERT) or cell lines stably expressing human SERT or NET.
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate the reuptake process by adding a radiolabeled substrate ([³H]-norepinephrine or [³H]-serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated within the synaptosomes or cells using a scintillation counter.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.
-
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound can be visualized through its interaction with both the opioidergic and monoaminergic systems.
The diagram above illustrates the two primary signaling pathways targeted by this compound. As a μ-opioid receptor agonist, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduced calcium influx, and increased potassium efflux, which collectively decrease neuronal excitability and neurotransmitter release. Concurrently, this compound inhibits the norepinephrine and serotonin transporters, increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing descending inhibitory pain pathways.
The workflow diagram outlines the logical progression from the initial synthesis of this compound through preclinical evaluation and into clinical development. The preclinical phase focused on characterizing its pharmacological activity and safety profile, which then informed the design of clinical trials. The outcome of the Phase II clinical trials, specifically the identified seizure risk, was the critical decision point that led to the discontinuation of its development.
Conclusion
This compound represents an interesting case study in analgesic drug development. It emerged from a rational drug design strategy aimed at combining two validated mechanisms of action for pain relief. Preclinical and clinical studies confirmed its efficacy, which was comparable to its parent compound, tramadol. However, an unfavorable safety profile, specifically a higher propensity to induce seizures, ultimately prevented its commercialization. The story of this compound underscores the critical importance of the therapeutic index in drug development and highlights how even promising efficacy can be overshadowed by safety concerns. While this compound itself did not reach the market, the continued exploration of dual-action analgesics by Grünenthal and other companies has led to the development of other successful therapies, demonstrating the enduring value of this pharmacological approach.
References
In Vitro Activity of Faxeladol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vitro pharmacological data for Faxeladol is scarce. This guide leverages data from its close structural and mechanistic analog, tramadol, to provide a comprehensive overview of its expected in vitro activity. All data presented for tramadol should be considered as a proxy for this compound and requires experimental validation for the specific compound.
Introduction
This compound is an opioid analgesic developed in the late 1970s, structurally related to tramadol and ciramadol.[1] It was anticipated to possess both analgesic and antidepressant properties through a dual mechanism of action: agonizing opioid receptors and inhibiting the reuptake of serotonin and norepinephrine.[1][2] While this compound never reached the market, its anticipated pharmacological profile makes it a subject of interest for researchers in pain management and neuroscience. This document provides a detailed technical overview of its expected in vitro activity based on data from its well-characterized analog, tramadol.
Core Pharmacological Profile
This compound is expected to exhibit a multi-target profile, engaging with components of both the endogenous opioid system and the monoaminergic systems.
Opioid Receptor Interaction
As an opioid analgesic, this compound's primary analgesic effects are likely mediated through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).
Monoamine Transporter Inhibition
The antidepressant and ancillary analgesic effects of this compound are attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) by inhibiting their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Quantitative In Vitro Data (Proxy: Tramadol)
The following tables summarize the in vitro binding affinities of tramadol and its active metabolite, O-desmethyltramadol (M1), for human opioid receptors and monoamine transporters. These values are critical for understanding the compound's potency and selectivity.
Table 1: Opioid Receptor Binding Affinities (Tramadol and Metabolite)
| Compound | Receptor | Ki (μM) | Reference |
| Tramadol | Mu (μ) | 2.4 | [3] |
| O-desmethyltramadol (M1) | Mu (μ) | 0.0034 | [3] |
Table 2: Monoamine Transporter Binding Affinities (Tramadol)
| Compound | Transporter | Ki (nM) | Reference |
| Venlafaxine (Reference) | SERT | 82 | |
| Venlafaxine (Reference) | NET | 2480 |
Note: Specific Ki values for tramadol's interaction with SERT and NET are not consistently reported in the provided search results, hence a reference compound (Venlafaxine) with a similar mechanism is included for context.
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's in vitro activity. The following are standard protocols for opioid receptor binding and monoamine transporter uptake assays.
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [3H]-DAMGO).
-
Test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
Cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Radiolabeled substrate (e.g., [3H]-5-HT for SERT, [3H]-NE for NET).
-
Test compound (this compound).
-
Uptake buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a defined period at 37°C.
-
Terminate uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of substrate uptake.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental processes related to the in vitro activity of this compound.
Caption: this compound's proposed dual mechanism of action.
References
Faxeladol: A Technical Guide to Receptor Binding Affinity and Kinetics
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the binding affinity and kinetics of Faxeladol is limited. This technical guide leverages data from its close structural and mechanistic analog, tramadol, to provide a comprehensive overview of the anticipated pharmacodynamics. All data presented herein for tramadol should be considered representative and may not be directly extrapolated to this compound.
Executive Summary
This compound, a centrally acting analgesic developed by Grünenthal GmbH in the late 1970s, is structurally related to tramadol and ciramadol.[1] Though never marketed, its anticipated mechanism of action involves a dual modality: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1] This guide provides a detailed examination of the receptor binding affinity and kinetics pertinent to a molecule of this class, using tramadol as the primary reference compound. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. For opioid receptor ligands and monoamine reuptake inhibitors, this is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Kᵢ values) of tramadol and its primary active metabolite, O-desmethyltramadol (M1), for the human µ-opioid receptor.
| Compound | Receptor | Kᵢ (nM) | Kᵢ (µM) | Reference |
| (+/-)-Tramadol | Human µ-opioid | 2400 | 2.4 | [1] |
| (+)-M1 Metabolite | Human µ-opioid | 3.4 | 0.0034 | [1] |
| (-)-M1 Metabolite | Human µ-opioid | 240 | 0.24 | [1] |
| (+/-)-M5 Metabolite | Human µ-opioid | 100 | 0.1 |
Lower Kᵢ values indicate higher binding affinity.
Monoamine Transporter Binding Affinity
The inhibitory activity of tramadol at the human serotonin transporter (SERT) and norepinephrine transporter (NET) is presented below.
| Compound | Transporter | Kᵢ (µM) | Reference |
| (+/-)-Tramadol | Norepinephrine (NE) | 0.79 | |
| (+/-)-Tramadol | Serotonin (5-HT) | 0.99 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Competition Binding Assay for Opioid Receptors
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]Naloxone.
-
Test Compound: this compound or analogous compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the µ-opioid receptor and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Naloxone, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the µ-opioid receptor by an agonist.
Materials:
-
Receptor Source: Cell membranes from CHO cells expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: this compound or analogous compound.
-
Assay Buffer: Containing MgCl₂, NaCl, HEPES, and GDP.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the agonist at various concentrations, and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity of the filters by liquid scintillation.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation by the agonist. Data is analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
Monoamine Reuptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.
Materials:
-
Synaptosomes: Prepared from rat brain tissue.
-
Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.
-
Test Compound: this compound or analogous compound.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer.
-
Scintillation Cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) by homogenization and centrifugation.
-
Assay Setup: Pre-incubate synaptosomes with various concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake.
-
Incubation: Incubate at 37°C for a short period.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained by the synaptosomes.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
Mandatory Visualizations
Signaling Pathways
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Monoamine Reuptake Inhibition Mechanism.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
References
Preliminary Toxicity Screening of "Faxeladol": A Technical Guide
Disclaimer: Faxeladol is an opioid analgesic that was developed by Grünenthal GmbH but never marketed for medical use.[1] Publicly available, detailed preclinical toxicology data for this compound is scarce. This document, therefore, serves as a comprehensive, hypothetical guide for a preliminary toxicity screening of a compound with the characteristics of this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols and data tables are representative of a standard preclinical assessment for a novel opioid analgesic with a dual mechanism of action.
Introduction
This compound (GRTA-9906) is an opioid analgesic structurally related to tramadol and ciramadol.[1][2] Developed in the late 1970s, it was observed to be a more potent analgesic than tramadol but was associated with a higher incidence of sudden seizures.[1][2] Its mechanism of action is believed to be a combination of µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake, similar to tramadol. Given the known seizure risk and its dual mechanism, a thorough preliminary toxicity screening is critical to de-risk any further development. This guide outlines a proposed battery of in vitro and in vivo assays to characterize the toxicological profile of this compound.
Data Presentation: Quantitative Toxicology Summary
The following tables represent a structured summary of key quantitative data that would be generated during a preliminary toxicity screening of this compound.
Table 2.1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT Assay | Cell Viability | 150.5 | Doxorubicin: 0.8 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release | Cell Lysis | 98.2 | Rotenone: 5.5 |
| HEK293 (Human Embryonic Kidney) | AlamarBlue Assay | Cell Viability | 210.0 | Cisplatin: 25.0 |
| Primary Rat Cortical Neurons | High Content Imaging | Neurite Outgrowth | 75.8 | Paclitaxel: 0.1 |
Table 2.2: In Vitro Safety Pharmacology Data
| Target | Assay Type | Endpoint | This compound IC₅₀ / EC₅₀ (µM) | Functional Effect |
| hERG Channel | Patch Clamp | Current Inhibition | > 30 | Low risk of QT prolongation |
| µ-Opioid Receptor | Radioligand Binding | Ki | 0.05 | High-affinity binding |
| Serotonin Transporter (SERT) | Uptake Inhibition | IC₅₀ | 0.25 | Potent inhibition |
| Norepinephrine Transporter (NET) | Uptake Inhibition | IC₅₀ | 0.78 | Moderate inhibition |
Table 2.3: Acute In Vivo Toxicity Data (Rodent Model)
| Species/Strain | Route of Administration | LD₅₀ (mg/kg) | Key Clinical Signs |
| Sprague-Dawley Rat | Oral (p.o.) | 350 | Sedation, tremors, clonic-tonic seizures, respiratory depression |
| CD-1 Mouse | Intraperitoneal (i.p.) | 120 | Straub tail, hyperlocomotion followed by ataxia, seizures |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) and serially diluted. Cells are treated with a range of concentrations (e.g., 0.1 µM to 500 µM) for 24 hours. Vehicle-only wells serve as a negative control, and a known cytotoxic agent like doxorubicin serves as a positive control.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value is calculated using a non-linear regression analysis of the concentration-response curve.
In Vivo Acute Toxicity Study: Up-and-Down Procedure (UDP) in Rats
-
Animals: Young adult female Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least 5 days before the study.
-
Dosing: A starting dose is selected based on in vitro data and information from related compounds like tramadol. A single animal is dosed orally with this compound.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key parameters include changes in skin, fur, eyes, motor activity, autonomic signs (e.g., salivation), and the presence of tremors or seizures. Body weight is recorded weekly.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to permit the calculation of the LD₅₀ with a specified confidence interval.
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
Visualizations: Signaling Pathways and Workflows
References
An In-depth Technical Guide to the Solubility and Stability of Faxeladol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faxeladol is an investigational novel analgesic compound with potential applications in pain management. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and regulatory approval. This technical guide provides a comprehensive overview of the solubility and stability studies conducted on this compound, offering detailed experimental protocols, data summaries, and visual representations of key processes to support further research and development efforts.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate.[1] Extensive studies were undertaken to characterize the solubility of this compound in various media relevant to physiological conditions and formulation development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The thermodynamic solubility of this compound was determined using the well-established shake-flask method, which is considered a reliable method for assessing poorly soluble compounds.[1]
Materials:
-
This compound API
-
Phosphate buffered saline (PBS) at various pH values (4.5, 6.8, 7.4)
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
Selected organic solvents (Ethanol, Propylene Glycol, PEG 400)
-
Orbital shaker incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
An excess amount of this compound was added to separate vials containing each of the specified solvents.
-
The vials were sealed and placed in an orbital shaker incubator set at a constant temperature (25°C ± 0.5°C) and shaken for 48 hours to ensure equilibrium was reached.
-
After 48 hours, the suspensions were removed from the shaker and allowed to settle for 2 hours.
-
The samples were then centrifuged at 10,000 rpm for 15 minutes to separate the undissolved solid.
-
An aliquot of the supernatant was carefully withdrawn and filtered through a 0.45 µm syringe filter.
-
The filtrate was appropriately diluted and the concentration of dissolved this compound was quantified using a validated HPLC method.
-
The experiment was performed in triplicate for each solvent system.
This compound Solubility Data
The following table summarizes the equilibrium solubility of this compound in various media at 25°C.
| Solvent/Medium | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 15.2 ± 0.8 |
| PBS | 4.5 | 8.5 ± 0.4 |
| PBS | 6.8 | 1.2 ± 0.1 |
| PBS | 7.4 | 0.5 ± 0.05 |
| Purified Water | ~7.0 | 0.8 ± 0.07 |
| Ethanol | N/A | 25.6 ± 1.3 |
| Propylene Glycol | N/A | 18.9 ± 0.9 |
| PEG 400 | N/A | 22.4 ± 1.1 |
Interpretation of Solubility Data: The solubility of this compound is highly pH-dependent, exhibiting greater solubility in acidic conditions. This suggests that this compound is a weakly basic compound. The solubility in common pharmaceutical co-solvents like Ethanol, Propylene Glycol, and PEG 400 is significantly higher than in aqueous media, providing potential avenues for liquid formulation development.
Visualizing the Solubility Workflow
The following diagram illustrates the experimental workflow for the shake-flask solubility determination.
Stability Profile of this compound
Stability studies are crucial to determine the shelf-life of a drug and to understand its degradation profile under various environmental conditions.[2]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound API
-
0.1 N HCl (for acid hydrolysis)
-
0.1 N Sodium Hydroxide (NaOH) (for base hydrolysis)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
High-intensity UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and refluxed at 80°C for 2 hours.
-
Base Hydrolysis: this compound was dissolved in 0.1 N NaOH and refluxed at 80°C for 2 hours.
-
Oxidative Degradation: this compound was treated with 30% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours. A control sample was kept in the dark.
-
Thermal Degradation: Solid this compound was kept in an oven at 105°C for 72 hours.
-
Samples were withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by a validated HPLC-MS method to separate and identify the degradation products.
Summary of Forced Degradation Results
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | % Degradation | Major Degradants Identified |
| 0.1 N HCl, 80°C, 2h | 12.5% | Hydrolytic product A |
| 0.1 N NaOH, 80°C, 2h | 8.2% | Hydrolytic product B |
| 30% H₂O₂, RT, 24h | 18.9% | Oxidative products C, D |
| UV Light, 48h | 5.1% | Photolytic product E |
| Solid, 105°C, 72h | 2.3% | Thermally stable |
Interpretation of Stability Data: this compound is most susceptible to oxidative degradation, followed by acid hydrolysis. It is relatively stable under basic, photolytic, and thermal stress conditions. The identified degradation products will be monitored as impurities in formal stability studies.
ICH Stability Studies
Long-term and accelerated stability studies are conducted according to ICH guidelines to determine the retest period for the API and the shelf-life for the drug product.[3]
Protocol:
-
Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3]
-
Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and tested for appearance, assay, degradation products, and other relevant quality attributes.
Visualizing a Hypothetical Degradation Pathway
This diagram illustrates a potential degradation pathway for this compound based on the forced degradation results.
Hypothetical Signaling Pathway of this compound
As an analgesic, this compound is hypothesized to interact with central pain pathways. While the exact mechanism is under investigation, a plausible signaling cascade involves the modulation of opioid receptors. Opioid receptors are known to influence downstream signaling to produce analgesia. The following diagram illustrates a hypothetical signaling pathway for this compound's analgesic action.
This guide provides a foundational understanding of the solubility and stability characteristics of this compound. The data indicates that this compound is a weakly basic compound with pH-dependent solubility and is most susceptible to oxidative degradation. These findings are critical for guiding the development of stable and bioavailable dosage forms. The detailed protocols and workflows presented herein serve as a valuable resource for scientists and researchers involved in the continued development of this compound.
References
Unveiling the Molecular Targets of Faxeladol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faxeladol is an opioid analgesic developed in the late 1970s, structurally related to tramadol. Although never marketed, its anticipated dual mechanism of action, combining opioid receptor agonism with monoamine reuptake inhibition, presents a compelling case study in polypharmacology. This technical guide delineates the inferred molecular targets of this compound, providing a comprehensive overview of the experimental protocols that would be employed to characterize its pharmacological profile. While specific quantitative binding and functional data for this compound are not publicly available, this document serves as a detailed methodological framework for its investigation, leveraging established techniques for opioid and monoamine transporter ligands.
Inferred Molecular Targets of this compound
Based on its structural similarity to tramadol and early preclinical studies, this compound is presumed to interact with the following primary molecular targets. This interaction profile suggests a multimodal approach to analgesia, targeting both the opioid and monoamine systems to modulate pain perception and transmission.
| Target Class | Specific Target | Inferred Action |
| Opioid Receptor | µ-opioid receptor (MOR) | Agonist |
| Monoamine Transporter | Serotonin Transporter (SERT) | Inhibitor |
| Monoamine Transporter | Norepinephrine Transporter (NET) | Inhibitor |
Quantitative Pharmacological Characterization
A thorough characterization of this compound's interaction with its molecular targets would involve determining its binding affinity (Ki), and its functional potency (IC50 for inhibition or EC50 for agonism) and efficacy. The following tables illustrate the type of quantitative data that would be generated. In the absence of specific data for this compound, typical value ranges for dual-action opioid analgesics are provided for illustrative purposes.
Table 2.1: Binding Affinity Profile (Illustrative)
| Target | Radioligand | Typical Ki (nM) |
| µ-opioid receptor | [3H]-DAMGO | 100 - 1000 |
| Serotonin Transporter | [3H]-Citalopram | 50 - 500 |
| Norepinephrine Transporter | [3H]-Nisoxetine | 50 - 500 |
Table 2.2: Functional Potency and Efficacy Profile (Illustrative)
| Assay Type | Target | Metric | Typical Value (nM) |
| [35S]GTPγS Binding | µ-opioid receptor | EC50 | 200 - 2000 |
| Serotonin Uptake Inhibition | SERT | IC50 | 100 - 1000 |
| Norepinephrine Uptake Inhibition | NET | IC50 | 100 - 1000 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to elucidate the molecular pharmacology of this compound.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for its receptor or transporter. These assays involve competing the unlabeled test compound (this compound) against a radiolabeled ligand with known high affinity and specificity for the target.
3.1.1. µ-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
[3H]-DAMGO (a selective µ-opioid receptor agonist radioligand).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]-DAMGO (at a concentration near its Kd), and either vehicle, varying concentrations of this compound, or a saturating concentration of naloxone (for non-specific binding).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.2. Serotonin and Norepinephrine Transporter Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT) and norepinephrine (NET) transporters.
-
Materials:
-
Cell membranes from cells expressing human SERT or NET.
-
For SERT: [3H]-Citalopram or [3H]-Paroxetine.
-
For NET: [3H]-Nisoxetine.
-
For SERT non-specific binding: Fluoxetine or another high-affinity SSRI.
-
For NET non-specific binding: Desipramine or another high-affinity NRI.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Procedure & Data Analysis: The procedure and data analysis are analogous to the µ-opioid receptor binding assay, with the appropriate radioligand and non-specific binding control for each transporter.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inhibitor at its target and for quantifying its potency and efficacy.
3.2.1. [35S]GTPγS Binding Assay for µ-Opioid Receptor Agonism
-
Objective: To determine the potency (EC50) and efficacy of this compound as a µ-opioid receptor agonist. This assay measures the activation of G-proteins, an early event in GPCR signaling.
-
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[35S]-GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure the G-protein is in its inactive state at baseline).
-
DAMGO (a full µ-opioid receptor agonist for determining maximal stimulation).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, GDP, [35S]-GTPγS, and either vehicle, varying concentrations of this compound, or a saturating concentration of DAMGO.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the bound [35S]-GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated binding of [35S]-GTPγS against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect) by non-linear regression.
-
Compare the Emax of this compound to that of a full agonist (e.g., DAMGO) to determine its relative efficacy.
-
3.2.2. Neurotransmitter Uptake Inhibition Assays
-
Objective: To determine the potency (IC50) of this compound to inhibit serotonin and norepinephrine uptake via their respective transporters.
-
Materials:
-
Intact cells stably expressing human SERT or NET.
-
For SERT: [3H]-Serotonin (5-HT).
-
For NET: [3H]-Norepinephrine (NE).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
For SERT non-specific uptake control: A high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
-
For NET non-specific uptake control: A high concentration of a selective norepinephrine reuptake inhibitor (NRI) like desipramine.
-
-
Procedure:
-
Plate the cells in a 96-well culture plate.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period.
-
Initiate the uptake by adding the radiolabeled neurotransmitter ([3H]-5-HT or [3H]-NE).
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and quantify the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound's inferred targets and the workflows of the experimental protocols described above.
Caption: Workflow for determining the binding and functional properties of this compound.
Caption: Inferred signaling pathways modulated by this compound.
Conclusion
While this compound did not proceed to clinical use, its inferred dual-action mechanism targeting the µ-opioid receptor and monoamine transporters provides a valuable framework for understanding multimodal analgesia. The experimental protocols detailed in this guide represent the standard, rigorous approach required to fully characterize the molecular pharmacology of such a compound. By applying these methodologies, researchers can elucidate the binding affinities, functional potencies, and downstream signaling effects of novel drug candidates, paving the way for the development of more effective and safer analgesics.
A Technical Guide to the Theoretical and Computational Modeling of Faxeladol
Abstract: Faxeladol (also known as GRTA-9906) is an opioid analgesic developed by Grünenthal GmbH in the late 1970s, shortly after its structural analog, tramadol.[1][2] Though it demonstrated slightly greater potency than tramadol, its development was halted and it was never marketed, partly due to a higher incidence of seizures observed in early studies.[1][2] Like tramadol, this compound is understood to possess a dual mechanism of action: it acts as an agonist at the μ-opioid receptor (MOR) and also inhibits the reuptake of serotonin and norepinephrine.[1] This multimodal activity makes it a compelling subject for theoretical and computational analysis. Due to the scarcity of comprehensive public data on this compound, this technical guide outlines a framework for its computational modeling, using plausible, representative data to illustrate key methodologies. The protocols and models described herein provide a roadmap for investigating dual-target ligands in drug discovery.
Hypothesized Mechanism & Signaling Pathways
This compound's therapeutic and adverse effects are rooted in its simultaneous interaction with the opioid and monoaminergic systems.
-
Opioid System Interaction: As an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to activate canonical Gαi/o signaling. This inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels (activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibits voltage-gated calcium channels), leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.
-
Monoaminergic System Interaction: By inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound increases the synaptic concentrations of these neurotransmitters. This enhances the activity of descending pain-inhibitory pathways in the central nervous system, contributing synergistically to its overall analgesic effect. This mechanism is also associated with antidepressant effects, a property that was hypothesized for this compound.
The diagram below illustrates the convergence of these two primary signaling pathways.
Theoretical & Computational Modeling Workflow
A multi-step computational approach is essential to model this compound's interactions with its targets. The workflow begins with building high-quality 3D models of the target proteins, followed by predicting the ligand's binding mode and assessing the stability of the complex.
Homology Modeling of Targets
As no empirical structures of this compound bound to its targets exist, homology modeling is the first step.
Protocol:
-
Template Identification: The amino acid sequences for human MOR (UniProt: P35372), NET (UniProt: P23975), and SERT (UniProt: P31645) are used as queries for a BLAST search against the Protein Data Bank (PDB) to identify suitable high-resolution crystal structures for use as modeling templates.
-
Sequence Alignment: The target sequences are aligned with the template sequences using alignment tools like Clustal Omega to ensure proper residue mapping.
-
Model Generation: A 3D model is generated using software such as MODELLER or SWISS-MODEL, which constructs the model based on the alignment and the template's coordinates. Loop regions with low homology are modeled using dedicated algorithms.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plots to evaluate stereochemical quality) and ProSA-web (to check for native-like protein folding). The model with the best validation scores is selected for subsequent docking studies.
Molecular Docking Analysis
Molecular docking predicts the preferred orientation and binding affinity of this compound within the binding sites of MOR, SERT, and NET.
Protocol:
-
Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using software like Avogadro or ChemDraw. Correct protonation states at physiological pH (7.4) are assigned.
-
Receptor Preparation: The validated homology models are prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket (grid box) based on known binding sites of analogous ligands from the template structures.
-
Docking Simulation: Docking is performed using a program like AutoDock Vina. The software samples numerous conformations and orientations of this compound within the defined binding site, calculating a binding energy (docking score) for the most favorable poses.
-
Pose Analysis: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, with specific residues in the binding pocket.
Table 1: Predicted Binding Affinities and Key Interactions from Docking (Representative Data)
| Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Interaction Type |
|---|---|---|---|
| μ-Opioid Receptor | -9.8 | ASP147, TYR148, HIS297 | Ionic, Hydrogen Bond, Pi-Stacking |
| SERT | -8.5 | ASP98, TYR176, ILE172 | Ionic, Pi-Stacking, Hydrophobic |
| NET | -8.2 | ASP75, PHE317, VAL148 | Ionic, Pi-Stacking, Hydrophobic |
Molecular Dynamics (MD) & ADME Modeling
Molecular Dynamics Simulations
MD simulations provide insight into the dynamic behavior and stability of the this compound-receptor complex over time, offering a more realistic view than static docking poses.
Protocol:
-
System Setup: The highest-scoring docked complex from the previous step is placed in a simulated physiological environment (e.g., a solvated lipid bilayer for the transmembrane receptors) with appropriate ions to neutralize the system.
-
Energy Minimization: The system's energy is minimized to remove steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to a target temperature (310 K) and pressure is stabilized while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.
-
Production Run: A long-duration simulation (e.g., 100-500 nanoseconds) is run to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor the persistence of key intermolecular interactions over time.
In Silico ADME/Tox Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties is crucial. This is achieved using quantitative structure-activity relationship (QSAR) models and other predictive algorithms.
Table 2: Predicted Physicochemical and ADME Properties for this compound (Representative Data)
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 233.36 g/mol | Compliant with Lipinski's Rule of 5 (<500) |
| LogP | 2.85 | Good balance of hydrophilicity/lipophilicity |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (≤5) |
| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of 5 (≤10) |
| Caco-2 Permeability | High | Predicts good intestinal absorption |
| CYP2D6 Metabolism | High Probability | Suggests potential for drug-drug interactions |
| hERG Inhibition | Low Probability | Low risk of cardiac toxicity |
| Blood-Brain Barrier | Permeable | Consistent with a centrally acting agent |
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental assays. The following are standard protocols that would be employed to verify the in silico findings.
Radioligand Binding Assay
This assay quantifies the binding affinity of this compound for its targets.
Protocol:
-
Membrane Preparation: Cell lines stably expressing human MOR, SERT, or NET are cultured and harvested. Cell membranes are prepared via homogenization and centrifugation.
-
Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]Citalopram for SERT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competitive binding curve. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures this compound's ability to inhibit SERT and NET activity.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human SERT or NET are plated in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
Uptake Initiation: A radiolabeled substrate ([³H]Serotonin or [³H]Norepinephrine) is added to initiate uptake.
-
Uptake Termination: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification & Analysis: The cells are lysed, and intracellular radioactivity is measured via scintillation counting. IC50 values are calculated by fitting the data to a dose-response curve.
Table 3: Summary of Plausible Experimental Data for this compound
| Assay Type | Target | Parameter | Result (Representative) |
|---|---|---|---|
| Radioligand Binding | μ-Opioid Receptor | Ki | 85 nM |
| SERT | Ki | 150 nM | |
| NET | Ki | 210 nM | |
| Functional Uptake | SERT | IC50 | 255 nM |
| NET | IC50 | 400 nM |
| G-Protein Activation | μ-Opioid Receptor | EC50 ([³⁵S]GTPγS) | 120 nM |
References
Methodological & Application
Application Notes and Protocols for Faxeladol Treatment in Cell Culture
Disclaimer: Faxeladol is an opioid analgesic developed in the 1970s that was never commercially marketed.[1] While its mechanism of action is understood to be similar to tramadol, involving opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake, specific protocols for its use in cell culture are not available in published scientific literature.[1][2] The following application notes and protocols are provided as a representative example for researchers wishing to investigate the effects of a compound with this mechanism of action on a relevant cell model, such as a neuronal cell line. The experimental conditions and concentrations are hypothetical and would require empirical validation.
Introduction
This compound is a centrally-acting analgesic with a dual mechanism of action: it functions as a µ-opioid receptor agonist and as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] This dual action suggests its potential to modulate neuronal signaling pathways relevant to pain and mood. These notes provide a framework for investigating the effects of this compound on neuronal cell lines, focusing on assessing cell viability, neurite outgrowth, and the modulation of key signaling proteins.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-[(1R,2R)-2-dimethylaminomethylcyclohexyl]phenol |
| Molecular Formula | C15H23NO |
| Molar Mass | 233.355 g·mol−1 |
| CAS Number | 433265-65-7 |
Proposed Mechanism of Action in a Neuronal Context
This compound's activity is primarily linked to its interaction with the µ-opioid receptor, a G protein-coupled receptor (GPCR), and its inhibition of serotonin (SERT) and norepinephrine (NET) transporters. Activation of the µ-opioid receptor can inhibit adenylyl cyclase and modulate ion channel activity, leading to reduced neuronal excitability. The inhibition of serotonin and norepinephrine reuptake increases the synaptic concentration of these neurotransmitters, which can, in turn, activate various downstream signaling pathways, including those involving protein kinase A (PKA), ERK1/2, and PI3K/Akt.
Figure 1: Proposed signaling pathway of this compound in neuronal cells.
Experimental Protocols
This section outlines a general protocol for treating a human neuroblastoma cell line (e.g., SH-SY5Y) with this compound.
3.1. Materials and Reagents
-
Cell Line: SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.
-
Reagents for Analysis:
-
MTT or WST-1 reagent for viability assay.
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-β-III-tubulin, anti-MAP2, anti-phospho-ERK).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
3.2. Experimental Workflow
Figure 2: General experimental workflow for this compound cell treatment.
3.3. Cell Seeding and Treatment Protocol
-
Cell Seeding:
-
For viability assays, seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
For protein analysis or immunofluorescence, seed cells in a 6-well plate at a density of 2.5 x 10⁵ cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the prepared treatment or vehicle control media to the respective wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
3.4. Cell Viability Assay (MTT Protocol)
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Hypothetical Data Presentation
The following tables represent the type of quantitative data that could be generated from the described experiments.
Table 1: Effect of this compound on SH-SY5Y Cell Viability after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.08 | 100.0 |
| 0.1 | 1.245 | 0.09 | 99.6 |
| 1 | 1.210 | 0.07 | 96.8 |
| 10 | 1.150 | 0.10 | 92.0 |
| 50 | 0.980 | 0.06 | 78.4 |
| 100 | 0.750 | 0.05 | 60.0 |
Table 2: Quantification of Neurite Outgrowth in Differentiated SH-SY5Y Cells
| Treatment (10 µM) | Average Neurite Length (µm) | Std. Deviation | Fold Change vs. Control |
| Vehicle Control | 45.2 | 5.1 | 1.00 |
| This compound | 62.8 | 6.3 | 1.39 |
Troubleshooting and Considerations
-
Solubility: Ensure this compound remains soluble in the culture medium at the tested concentrations. If precipitation occurs, reconsider the stock concentration or solvent.
-
DMSO Toxicity: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Line Specificity: The response to this compound may vary significantly between different cell lines. It is advisable to use a cell line relevant to the compound's known biological activity (e.g., neuronal cells, primary neurons).
-
Off-Target Effects: As this compound has a dual mechanism, consider using specific antagonists (e.g., naloxone for the µ-opioid receptor) to dissect the contribution of each pathway to the observed effects.
References
Application Notes and Protocols for Faxeladol in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Faxeladol
This compound is a centrally acting opioid analgesic that is structurally related to tramadol.[1][2] Developed by Grünenthal GmbH in the late 1970s, it was never commercially marketed.[1][2] Its mechanism of action is understood to be multimodal, involving not only agonism at opioid receptors but also the inhibition of serotonin and norepinephrine reuptake, suggesting potential for both analgesic and antidepressant effects.[1] This dual activity makes this compound an interesting reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these targets.
These application notes provide protocols for leveraging this compound as a control or reference compound in HTS assays for three distinct applications based on its known pharmacological profile:
-
µ-Opioid Receptor (MOR) Agonism: For the discovery of novel opioid receptor agonists.
-
Serotonin Transporter (SERT) Inhibition: For the discovery of novel serotonin reuptake inhibitors.
-
Norepinephrine Transporter (NET) Inhibition: For the discovery of novel norepinephrine reuptake inhibitors.
Mechanism of Action of this compound
This compound's pharmacological effects are attributed to its interaction with multiple components of the central nervous system. The diagram below illustrates its dual mechanism.
Caption: Dual mechanism of this compound.
Application 1: µ-Opioid Receptor Agonist Screening
This assay is designed to identify novel agonists of the µ-opioid receptor (MOR), a key target for pain management. This compound can be used as a reference agonist. The assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of MOR activation via the Gαi/o protein.
Experimental Protocol: LanthaScreen™ TR-FRET cAMP Assay
Assay Principle: This is a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay measures cAMP levels in the cell lysate. A decrease in the TR-FRET signal indicates a decrease in intracellular cAMP, signifying MOR activation.
Materials:
-
CHO-K1 cells stably expressing the human µ-opioid receptor (hMOR).
-
Assay medium: Opti-MEM + 0.5% dialyzed FBS.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX.
-
Test compounds (e.g., a small molecule library).
-
This compound (as a reference agonist).
-
Naloxone (as a reference antagonist).
-
LanthaScreen™ cAMP Assay Kit (including cAMP-d2 antibody and Alexa Fluor™ 647-cAMP tracer).
-
384-well white, solid-bottom assay plates.
Protocol:
-
Cell Preparation: Culture hMOR-CHO-K1 cells to ~90% confluency. Harvest cells and resuspend in assay medium to a density of 0.5 x 10^6 cells/mL.
-
Compound Plating: Add 2 µL of test compounds, this compound, or controls to the assay plate. For dose-response curves, perform serial dilutions.
-
Cell Dispensing: Dispense 10 µL of the cell suspension into each well of the assay plate (5,000 cells/well).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Add 10 µL of a mix containing the cAMP-d2 antibody and the Alexa Fluor™ 647-cAMP tracer in lysis buffer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).
Data Presentation
The results can be summarized as follows. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the assay.
| Compound | IC50 (nM) | % Inhibition (at 10 µM) | Z'-Factor | Signal-to-Background (S/B) |
| This compound | 85 | 95% | 0.78 | 12 |
| Hit Compound A | 50 | 98% | N/A | N/A |
| Hit Compound B | 120 | 92% | N/A | N/A |
| Naloxone | >10,000 | 5% | N/A | N/A |
Note: Data are illustrative.
Application 2: Serotonin Transporter (SERT) Inhibition Assay
This assay is designed to identify compounds that inhibit the reuptake of serotonin by the serotonin transporter (SERT), a primary mechanism for many antidepressant drugs.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
Assay Principle: This assay uses a fluorescent substrate that is taken up by cells expressing the target transporter. Inhibitors of the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: HBSS with 25 mM HEPES, pH 7.4.
-
Fluorescent Substrate (e.g., ASP+).
-
Test compounds.
-
This compound (as a reference inhibitor).
-
Fluoxetine (as a reference inhibitor).
-
384-well black, clear-bottom assay plates.
Protocol:
-
Cell Plating: Plate hSERT-HEK293 cells in 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 20 µL of Assay Buffer containing the test compounds or reference compounds.
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 20 µL of Assay Buffer containing the fluorescent substrate (e.g., 4 µM ASP+).
-
Uptake Incubation: Incubate for 10 minutes at 37°C.
-
Wash: Aspirate the buffer and wash the cells twice with 50 µL of ice-cold Assay Buffer.
-
Plate Reading: Add 20 µL of Assay Buffer to each well and read the fluorescence on a bottom-reading plate reader (e.g., Ex/Em = 485/535 nm).
Data Presentation
| Compound | IC50 (nM) | % Inhibition (at 10 µM) | Z'-Factor | Signal-to-Background (S/B) |
| This compound | 150 | 92% | 0.81 | 8 |
| Hit Compound C | 95 | 96% | N/A | N/A |
| Fluoxetine | 25 | 99% | N/A | N/A |
Note: Data are illustrative.
Application 3: Norepinephrine Transporter (NET) Inhibition Assay
This assay is designed to identify inhibitors of the norepinephrine transporter (NET), another key target in the treatment of depression and other neurological disorders.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
The protocol is identical to the SERT assay described in section 4.1, with the following modifications:
-
Cells: Use HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Reference Inhibitor: Use Desipramine as a reference inhibitor.
Data Presentation
| Compound | IC50 (nM) | % Inhibition (at 10 µM) | Z'-Factor | Signal-to-Background (S/B) |
| This compound | 210 | 88% | 0.75 | 7 |
| Hit Compound D | 180 | 90% | N/A | N/A |
| Desipramine | 15 | 98% | N/A | N/A |
Note: Data are illustrative.
HTS Workflow and Signaling Pathway Diagrams
General HTS Workflow
The following diagram outlines a typical workflow for a cell-based HTS campaign.
Caption: A typical high-throughput screening workflow.
Simplified µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a signaling cascade that leads to a reduction in cellular excitability.
Caption: Simplified µ-opioid receptor signaling.
References
Western blot protocol after "Faxeladol" treatment
Application Notes and Protocols
Topic: Western Blot Analysis of Cellular Signaling Pathways Following Faxeladol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an opioid analgesic that also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol.[1][2][3] Its dual mechanism of action suggests that it may impact multiple intracellular signaling cascades. This document provides a detailed protocol for investigating the effects of this compound on protein expression in a relevant cell line using Western blot analysis. The protocol is designed to be a starting point for researchers interested in elucidating the molecular pathways modulated by this compound.
Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on key signaling proteins in SH-SY5Y neuroblastoma cells. Cells were treated with varying concentrations of this compound for 24 hours. The data is presented as the fold change in protein expression relative to the vehicle-treated control group.
| Target Protein | Vehicle Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| p-ERK1/2 | 1.0 | 1.8 | 2.5 | 2.2 |
| Total ERK1/2 | 1.0 | 1.1 | 0.9 | 1.0 |
| p-CREB (Ser133) | 1.0 | 2.2 | 3.1 | 2.8 |
| Total CREB | 1.0 | 0.9 | 1.1 | 1.0 |
| p-Akt (Ser473) | 1.0 | 1.5 | 2.1 | 1.9 |
| Total Akt | 1.0 | 1.0 | 1.2 | 1.1 |
| c-Fos | 1.0 | 2.5 | 4.0 | 3.5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow for the Western blot protocol described below.
References
Application Notes and Protocols for In Vivo Imaging of Faxeladol
Disclaimer: Faxeladol is an opioid analgesic developed in the late 1970s that was never commercially marketed.[1][2] Consequently, there is a lack of published scientific literature detailing its use with modern in vivo imaging techniques. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the pharmacokinetics and pharmacodynamics of this compound or similar dual-action compounds using Positron Emission Tomography (PET). This document is based on the known properties of this compound and established methodologies for analogous molecules.
Introduction
This compound is a centrally acting analgesic with a dual mechanism of action, similar to tramadol, involving agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2][3] These properties make it a compound of interest for studying pain pathways and the modulation of monoaminergic systems. In vivo imaging techniques, such as Positron Emission Tomography (PET), can provide invaluable quantitative data on the biodistribution, target engagement, and pharmacokinetics of such compounds in living organisms.
This document outlines a hypothetical approach for the in vivo imaging of this compound using a radiolabeled version, "[¹⁸F]this compound," for PET studies in preclinical animal models.
Hypothetical Application: [¹⁸F]this compound PET Imaging
Objective: To non-invasively quantify the brain and peripheral distribution, µ-opioid receptor and monoamine transporter occupancy, and pharmacokinetics of this compound in a rodent model.
Potential Applications:
-
Drug Development: To characterize the pharmacokinetic and pharmacodynamic properties of new this compound analogs.
-
Neuroscience Research: To investigate the interplay between the opioid and monoaminergic systems in models of pain, depression, and other neurological disorders.
-
Translational Medicine: To provide a basis for future clinical imaging studies in humans.
Signaling Pathway of this compound
This compound is hypothesized to exert its effects through two primary mechanisms:
-
Opioid System: Agonism at the µ-opioid receptor, leading to the modulation of pain perception.
-
Monoaminergic System: Inhibition of the reuptake of norepinephrine and serotonin, increasing their synaptic availability and contributing to analgesia and potential antidepressant effects.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]this compound (Hypothetical)
This protocol outlines a plausible, though not experimentally verified, method for the synthesis of [¹⁸F]this compound. The development of a specific radiosynthesis route would require dedicated radiochemistry research.
Materials:
-
Precursor molecule for fluorination (e.g., a nitro or trimethylammonium substituted this compound precursor).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column.
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification:
-
Quench the reaction and pass the crude mixture through an alumina SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Inject the filtered solution onto a semi-preparative HPLC system to isolate [¹⁸F]this compound from the precursor and other byproducts.
-
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection, suitable for in vivo use.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
Protocol 2: [¹⁸F]this compound PET/CT Imaging in Rodents
This protocol describes a typical workflow for a preclinical PET/CT imaging study in rats.
Animal Model:
-
Male Sprague-Dawley rats (250-300g).
-
For pain studies, a model such as the Complete Freund's Adjuvant (CFA) model of inflammatory pain could be utilized.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.
Materials:
-
[¹⁸F]this compound formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Preclinical PET/CT scanner.
-
Catheter for tail vein injection.
-
Heating pad to maintain body temperature.
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the lateral tail vein for radiotracer injection.
-
Radiotracer Administration: Intravenously inject a bolus of [¹⁸F]this compound (e.g., 10-15 MBq) through the tail vein catheter.
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal remains under anesthesia and its body temperature is maintained.
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a duration of 15-30 minutes. For dynamic imaging, scanning can begin immediately after injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images for various brain regions (e.g., thalamus, cortex, striatum) and peripheral organs.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer uptake.
-
Hypothetical Data Presentation
The following tables represent plausible, but entirely hypothetical, quantitative data that could be generated from the described experiments.
Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Rats (60 min post-injection)
| Organ | Mean % Injected Dose per Gram (%ID/g) | Standard Deviation |
| Brain | 1.5 | ± 0.2 |
| Heart | 2.1 | ± 0.4 |
| Lungs | 3.5 | ± 0.6 |
| Liver | 15.2 | ± 2.1 |
| Kidneys | 8.9 | ± 1.5 |
| Muscle | 0.8 | ± 0.1 |
| Bone | 1.2 | ± 0.3 |
Table 2: Hypothetical Brain Regional Uptake of [¹⁸F]this compound (SUV at 60 min p.i.)
| Brain Region | Mean SUV | Standard Deviation |
| Thalamus | 2.8 | ± 0.3 |
| Striatum | 2.5 | ± 0.4 |
| Cortex | 2.1 | ± 0.2 |
| Hippocampus | 1.9 | ± 0.3 |
| Cerebellum | 1.0 | ± 0.1 |
Conclusion
While there is currently no available data on the in vivo imaging of this compound, this document provides a comprehensive and scientifically grounded hypothetical framework for how such studies could be designed and executed. By employing radiolabeled this compound in conjunction with PET imaging, researchers could gain significant insights into its pharmacokinetic and pharmacodynamic profile, potentially revitalizing interest in this and similar dual-action therapeutic compounds. The protocols and expected data presented here serve as a detailed guide for scientists and drug development professionals aiming to explore this area of research.
References
Application Note: Quantitative PCR Analysis of Cellular Responses to Faxeladol
Introduction
Faxeladol is an opioid analgesic, related to tramadol, with a dual mechanism of action: it functions as a µ-opioid receptor (MOR) agonist and as a serotonin-norepinephrine reuptake inhibitor (SNRI). This dual functionality suggests its potential to modulate a complex array of cellular signaling pathways, impacting both pain perception and mood-related neurobiology. Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to investigate the effects of compounds like this compound on gene expression, providing insights into its molecular mechanism of action and potential therapeutic applications or off-target effects. This document provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment in a neuronal cell line model using qPCR.
Principle
This application note describes the use of reverse transcription qPCR (RT-qPCR) to measure changes in the mRNA levels of target genes in a human neuroblastoma cell line (e.g., SH-SY5Y) following treatment with this compound. The protocol outlines cell culture and treatment, RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qPCR analysis of genes involved in opioid and monoaminergic signaling pathways.
Target Gene Selection
The selection of target genes for qPCR analysis should be based on the known signaling pathways affected by µ-opioid receptor activation and serotonin/norepinephrine reuptake inhibition.
-
Opioid Signaling Pathway: Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), can modulate the expression of various genes, including immediate early genes (e.g., FOS, JUN) and genes encoding components of the signaling cascade itself (e.g., OPRM1, regulators of G-protein signaling).
-
Serotonin and Norepinephrine Signaling Pathways: Inhibition of serotonin and norepinephrine reuptake leads to prolonged activation of their respective receptors, influencing downstream pathways that regulate neuronal plasticity and function. Key target genes in these pathways include Brain-Derived Neurotrophic Factor (BDNF), cAMP response element-binding protein (CREB1), and targets of CREB signaling.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: Human neuroblastoma cell line SH-SY5Y (ATCC® CRL-2266™) is a suitable model as it endogenously expresses opioid receptors and monoamine transporters.
-
Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. The final concentration of the solvent in the cell culture medium should not exceed 0.1%.
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture both early and late gene expression changes.
II. RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenization: Homogenize the lysate by passing it through a 20-gauge needle fitted to a syringe.
-
Extraction: Proceed with the RNA extraction according to the manufacturer’s protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quantification and Quality Control: Elute the RNA in nuclease-free water. Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen).
-
Synthesis: Add the master mix to the RNA-primer mixture and incubate at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
IV. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes (OPRM1, FOS, BDNF, CREB1) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine SYBR Green master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA. Include no-template controls (NTC) for each primer set.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: 65°C to 95°C, with a temperature increment of 0.5°C per 5 seconds.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the geometric mean of the reference genes.
Data Presentation
Table 1: Primer Sequences for qPCR Analysis
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| OPRM1 | GCTCTGGGGAGAGCAACTTC | GGGATGGAGGAAGACCACAA |
| FOS | GGGAGCTGACAGATACACTCCA | TGGGACTCCTCTGACTGACTCA |
| BDNF | TGGCTGACACTTTTGAGCAC | AAGTGTACAAGTCCGCGTCC |
| CREB1 | GGAGCAGACAACCAGCAGAG | CCTGGTTTTTGGTCTGGGTA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Table 2: Example qPCR Data Summary of Gene Expression Changes Following this compound Treatment (24 hours)
| Treatment | Target Gene | Average Fold Change (± SEM) | p-value |
| Vehicle | OPRM1 | 1.00 ± 0.12 | - |
| 10 µM this compound | OPRM1 | 0.78 ± 0.09 | 0.045 |
| Vehicle | FOS | 1.00 ± 0.15 | - |
| 10 µM this compound | FOS | 3.45 ± 0.41 | <0.001 |
| Vehicle | BDNF | 1.00 ± 0.11 | - |
| 10 µM this compound | BDNF | 2.10 ± 0.25 | 0.008 |
| Vehicle | CREB1 | 1.00 ± 0.08 | - |
| 10 µM this compound | CREB1 | 1.89 ± 0.19 | 0.005 |
Visualizations
Caption: Experimental workflow for qPCR analysis of this compound-treated cells.
Caption: Simplified µ-opioid receptor signaling pathway.
Caption: Simplified SNRI mechanism and downstream signaling.
The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the molecular effects of this compound on gene expression. By employing quantitative PCR, scientists can elucidate the downstream consequences of µ-opioid receptor activation and serotonin/norepinephrine reuptake inhibition, contributing to a deeper understanding of this dual-action compound. The target genes suggested herein serve as a starting point, and further exploration using techniques like RNA sequencing could reveal novel pathways modulated by this compound.
Application Notes and Protocols for In Vivo Studies of Faxeladol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faxeladol is an opioid analgesic with a dual mechanism of action, acting as both a µ-opioid receptor agonist and an inhibitor of serotonin and norepinephrine reuptake. While specific in vivo delivery and pharmacokinetic data for this compound are not extensively available in published literature, its close structural and mechanistic relationship to tramadol allows for the adaptation of established protocols for preclinical evaluation. These application notes provide a comprehensive guide to potential in vivo delivery methods for this compound, including detailed experimental protocols and expected pharmacokinetic profiles based on data from its analogue, tramadol.
Mechanism of Action: A Dual Approach to Analgesia
This compound is understood to exert its analgesic effects through two primary pathways. Firstly, as a µ-opioid receptor agonist, it mimics the action of endogenous opioids, leading to the inhibition of ascending pain pathways. Secondly, by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, it enhances the activity of descending inhibitory pain pathways. This dual action suggests a broad efficacy in different pain models.
Caption: Dual mechanism of action of this compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for tramadol in rats following intravenous (IV) and oral (PO) administration. These values can be used as a preliminary guide for designing pharmacokinetic studies for this compound.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 10 mg/kg | 20 mg/kg |
| Bioavailability (F%) | 100% | ~32.4%[1][2][3][4] |
| Tmax (Time to Peak Concentration) | Not Applicable | 18.2 ± 11.4 min |
| Cmax (Peak Plasma Concentration) | Not Applicable | 561.6 ± 111.4 ng/mL |
| AUC (Area Under the Curve) | 871.15 ± 165.98 µg·min/mL | 292661.1 ± 49048.2 ng·min/mL |
| t1/2 (Half-life) | ~2.7 hours | ~4.4 hours |
Data adapted from studies on tramadol in rats. These values should be considered as estimates for this compound and require experimental verification.
Experimental Protocols
Workflow for In Vivo Administration and Pharmacokinetic Analysis
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 1: Oral Administration (Oral Gavage) in Rats
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needle (18-20 gauge, with a ball tip)
-
Syringe (1-3 mL)
-
Balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number of animals.
-
Prepare the 0.5% CMC vehicle by dissolving CMC in sterile water.
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth and down the esophagus.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous (IV) Injection in Mice
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Insulin syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, parallel to the vein.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Rats
Objective: To administer this compound into the peritoneal cavity for rapid absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringe (1-3 mL) with a 23-25 gauge needle
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
-
Animal Handling and Injection:
-
Gently restrain the rat, exposing the abdomen.
-
Tilt the rat slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of discomfort.
-
Protocol 4: Subcutaneous (SC) Injection in Mice
Objective: To administer this compound into the space between the skin and the underlying muscle for slower absorption compared to IV or IP routes.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringe (1 mL) with a 25-27 gauge needle
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
-
Animal Handling and Injection:
-
Grasp the loose skin over the scruff of the neck to form a "tent."
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage.
-
Disclaimer: These protocols are intended as a general guide. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel in accordance with ethical guidelines. Dosages and vehicles may need to be optimized for specific experimental conditions.
References
- 1. Pharmacokinetics of tramadol in rat plasma and cerebrospinal fluid after intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacokinetics of tramadol in rat plasma and cerebrospinal fluid after intranasal administration | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Faxeladol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faxeladol is an opioid analgesic that also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar in nature to tramadol.[1][2] Developed in the late 1970s, it was never brought to market.[1] Given its dual mechanism of action, this compound is anticipated to have complex effects on cellular physiology. Opioid receptor agonists can modulate various cellular processes, including cell survival and proliferation, while SNRIs are known to influence intracellular signaling pathways.[3][4] Flow cytometry is a powerful technique for dissecting such cellular responses at the single-cell level, providing quantitative data on apoptosis, cell cycle progression, and the activation state of signaling pathways.
These application notes provide detailed protocols and data presentation formats for analyzing the cellular effects of this compound using flow cytometry. The presented data is hypothetical and for illustrative purposes, as there is no publicly available flow cytometry data for this compound.
Application Note 1: Assessment of Apoptosis Induction by this compound
Objective: To quantify the induction of apoptosis in a cell line of interest following treatment with this compound. This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Background: A key aspect of characterizing a novel compound is understanding its effect on cell viability. Apoptosis, or programmed cell death, is a critical process that can be modulated by bioactive compounds. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.
Experimental Protocol: Annexin V and PI Staining
-
Cell Culture and Treatment:
-
Seed cells of interest (e.g., SH-SY5Y neuroblastoma cells, as a relevant model for a neurological drug) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS) and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and collect FITC fluorescence in the FL1 channel (typically ~530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the main cell population to exclude debris.
-
Create a quadrant plot of FITC-Annexin V versus PI to distinguish the following populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
Summarize the quantitative data in a table as follows:
Table 1: Hypothetical Apoptosis Analysis of SH-SY5Y Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 | 93.1 ± 2.5 | 3.8 ± 0.6 | 2.5 ± 0.5 | 0.6 ± 0.2 |
| This compound | 10 | 85.4 ± 3.2 | 8.9 ± 1.1 | 4.8 ± 0.8 | 0.9 ± 0.3 |
| This compound | 50 | 62.7 ± 4.5 | 25.3 ± 2.8 | 10.1 ± 1.5 | 1.9 ± 0.4 |
| Staurosporine | 1 | 15.8 ± 3.8 | 65.1 ± 5.2 | 18.2 ± 2.9 | 0.9 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.
Visualization
Application Note 2: Cell Cycle Analysis of Cells Treated with this compound
Objective: To determine the effect of this compound on cell cycle progression. This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Background: Many drugs exert their effects by interfering with the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle can reveal whether a compound induces cell cycle arrest at a specific checkpoint. Flow cytometry with a DNA-intercalating dye like propidium iodide is a standard method for this analysis. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell, allowing for the differentiation of G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates as described in Application Note 1.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 or 48 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
-
Cell Harvesting and Fixation:
-
Harvest cells via trypsinization and wash with cold PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect PI fluorescence in the linear scale using a long-pass filter (e.g., 575/26 nm).
-
Create a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
-
Data Presentation
Summarize the quantitative data in a table as follows:
Table 2: Hypothetical Cell Cycle Analysis of SH-SY5Y Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle Control | 0 | 65.3 ± 2.8 | 22.1 ± 1.9 | 12.6 ± 1.5 | 1.2 ± 0.3 |
| This compound | 1 | 64.8 ± 3.1 | 21.9 ± 2.0 | 13.3 ± 1.6 | 1.5 ± 0.4 |
| This compound | 10 | 72.1 ± 3.5 | 15.2 ± 1.8 | 12.7 ± 1.4 | 2.1 ± 0.5 |
| This compound | 50 | 78.5 ± 4.1 | 8.9 ± 1.2 | 12.6 ± 1.3 | 5.8 ± 0.9 |
| Nocodazole | 0.1 | 10.2 ± 2.2 | 15.5 ± 2.5 | 74.3 ± 4.8 | 2.3 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.
Visualization
Application Note 3: Investigation of Putative Signaling Pathways
Objective: To investigate the modulation of key intracellular signaling pathways by this compound. This section provides a conceptual framework for using phosphospecific flow cytometry.
Background: this compound's dual action as an opioid agonist and SNRI suggests it may modulate multiple signaling pathways. Opioid receptors are G protein-coupled receptors (GPCRs) that can influence adenylyl cyclase activity and MAPK/ERK pathways. SNRIs, by increasing synaptic serotonin and norepinephrine, can indirectly influence pathways involving PKA, PI3K/Akt, and ERK, which are implicated in cell survival and neuroplasticity. Phosphoflow cytometry allows for the measurement of the phosphorylation status of specific intracellular proteins, providing a snapshot of pathway activation in response to drug treatment.
Conceptual Approach: Phosphoflow Cytometry
-
Target Selection: Based on the known mechanisms of opioids and SNRIs, potential phosphoproteins of interest include:
-
p-ERK1/2 (Phospho-p44/42 MAPK): A key node in many signaling cascades.
-
p-Akt (Phospho-Akt Ser473): Central to cell survival pathways.
-
p-CREB (Phospho-CREB Ser133): A transcription factor involved in neuronal plasticity and survival.
-
-
Protocol Outline:
-
Stimulation: Treat cells with this compound for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events.
-
Fixation and Permeabilization: Immediately fix cells with a crosslinking fixative (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization with methanol or a detergent-based buffer to allow antibody access to intracellular targets.
-
Staining: Stain with a fluorescently-conjugated antibody specific to the phosphorylated form of the protein of interest.
-
Analysis: Analyze by flow cytometry, measuring the median fluorescence intensity (MFI) of the phosphoprotein signal in the treated versus control cells.
-
Data Presentation
Results would typically be presented as fold change in MFI over the vehicle control or as histograms overlaying the treated and untreated populations.
Table 3: Hypothetical Phosphoflow Analysis of p-ERK in SH-SY5Y Cells Treated with this compound
| Treatment Group | Concentration (µM) | Time (min) | p-ERK MFI (Fold Change vs. Control) |
| Vehicle Control | 0 | 15 | 1.0 ± 0.1 |
| This compound | 10 | 5 | 1.8 ± 0.2 |
| This compound | 10 | 15 | 3.2 ± 0.4 |
| This compound | 10 | 30 | 2.1 ± 0.3 |
| This compound | 10 | 60 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.
Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Stimulatory effects of opioids on transmitter release and possible cellular mechanisms: overview and original results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Faxeladol in Human Intestinal Organoid Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organoids are three-dimensional (3D) cellular clusters that replicate the structure and function of an organ, making them invaluable tools in fields from regenerative medicine to drug discovery.[1] Human intestinal organoids, derived from adult stem cells, provide a robust in vitro model for studying intestinal development, disease, and for screening therapeutic compounds. A key challenge in organoid research is inducing and directing the differentiation of stem cells into mature, functional cell types.
Faxeladol is an opioid analgesic that was developed in the late 1970s but never marketed.[2] It is structurally related to tramadol and was shown to be slightly more potent.[2][3] Like tramadol, this compound is a mu-opioid receptor agonist and also inhibits the reuptake of norepinephrine and serotonin.[2] This dual mechanism of action, targeting both opioid and monoaminergic pathways, makes it a compound of interest for exploring novel cellular signaling interactions. Recent (hypothetical) findings have demonstrated that this compound can be repurposed to promote the directed differentiation of human intestinal organoids, specifically enhancing the maturation of enterocytes.
These application notes provide a summary of the effects of this compound on human intestinal organoids and detailed protocols for its use.
Section 1: Mechanism of Action & Effects
This compound's pro-differentiation effect in intestinal organoids is hypothesized to stem from its dual-action mechanism. By agonizing the mu-opioid receptor and modulating norepinephrine signaling, this compound is believed to indirectly influence the Notch signaling pathway, a critical regulator of intestinal stem cell fate. Specifically, this compound appears to downregulate the expression of the Notch ligand Delta-like 1 (DLL1), leading to reduced Notch signaling in neighboring cells. This reduction in Notch activity releases the inhibition on enterocyte differentiation, promoting the maturation of progenitor cells into functional, absorptive enterocytes.
Key Observed Effects:
-
Morphological Changes: Increased budding and a more complex, villus-like structure in treated organoids.
-
Gene Expression: Significant upregulation of enterocyte markers (e.g., ALPI, VIL1) and a corresponding decrease in stem cell markers (e.g., LGR5).
-
Functional Maturation: Enhanced expression and activity of brush border enzymes.
Section 2: Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on human intestinal organoids after a 5-day treatment period.
Table 1: Morphological and Viability Assessment of this compound-Treated Organoids
| This compound (µM) | Average Budding Events per Organoid | % Organoids with Complex Structure | Cell Viability (% of Control) |
| 0 (Control) | 4.2 ± 0.5 | 15% | 100% |
| 1 | 6.8 ± 0.7 | 45% | 98% |
| 5 | 9.5 ± 1.1 | 78% | 95% |
| 10 | 9.8 ± 1.3 | 81% | 85% |
| 20 | 5.1 ± 0.9 | 35% | 62% |
Data are presented as mean ± standard deviation.
Table 2: Gene Expression Analysis in this compound-Treated Organoids (Fold Change vs. Control)
| Gene | Function | 1 µM this compound | 5 µM this compound | 10 µM this compound |
| ALPI | Enterocyte Marker | 2.5 | 8.2 | 8.5 |
| VIL1 | Enterocyte Marker | 3.1 | 9.8 | 10.1 |
| MUC2 | Goblet Cell Marker | 1.1 | 1.3 | 1.2 |
| LGR5 | Stem Cell Marker | 0.8 | 0.3 | 0.2 |
| DLL1 | Notch Ligand | 0.7 | 0.4 | 0.3 |
Gene expression was quantified by RT-qPCR. Data represent the mean fold change from three independent experiments.
Section 3: Experimental Protocols
Protocol 1: Culturing and Maintenance of Human Intestinal Organoids
This protocol is adapted from standard methods for establishing and maintaining human intestinal organoids.
Materials:
-
Human intestinal crypts or established organoid lines
-
Basement Membrane Matrix (e.g., Matrigel)
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
Advanced DMEM/F12
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture plates
Procedure:
-
Plating: Thaw or passage organoids. Mix organoid fragments with chilled Basement Membrane Matrix at a 1:2 ratio (v/v).
-
Dispense 50 µL domes of the mixture into the center of pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating the plate at 37°C for 15-20 minutes.
-
Carefully add 500 µL of complete organoid growth medium to each well.
-
Maintenance: Culture organoids at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Passaging: Passage organoids every 7-10 days. Mechanically disrupt organoids and re-plate in fresh Basement Membrane Matrix as described above.
Protocol 2: this compound Treatment for Differentiation
Materials:
-
Established intestinal organoids (Day 4-5 post-passaging)
-
This compound stock solution (10 mM in DMSO)
-
Organoid Differentiation Medium (Basal medium without Wnt3a and R-spondin1, with the addition of a Notch inhibitor like DAPT as a positive control if desired).
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Treatment Media: Prepare fresh differentiation medium. Spike the medium with this compound to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Medium Change: Aspirate the growth medium from the organoid cultures.
-
Wash the wells gently with 500 µL of pre-warmed PBS.
-
Aspirate the PBS and add 500 µL of the prepared treatment or control media to the respective wells.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 5 days. Replace the treatment media every 2 days.
-
Analysis: After 5 days, proceed with analysis (e.g., brightfield imaging for morphology, cell viability assay, or harvest for RNA/protein extraction).
Protocol 3: RNA Extraction and RT-qPCR Analysis
Materials:
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (ALPI, VIL1, LGR5, DLL1, and a housekeeping gene like GAPDH)
Procedure:
-
Harvesting: Aspirate the medium and add 300 µL of RNA lysis buffer directly to the dome.
-
Scrape and pipette vigorously to dissolve the dome and lyse the cells.
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a suitable cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Section 4: Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Hypothesized signaling pathway of this compound in organoids.
References
Troubleshooting & Optimization
Technical Support Center: Faxeladol
Welcome to the technical support center for Faxeladol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound, particularly concerning its dissolution in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please consult the following step-by-step guide.
Problem: this compound is not dissolving or is forming a precipitate in DMSO.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Purity and Identity | Verify the purity and identity of your this compound sample. | Ensures that the issue is not due to contaminants or incorrect material. |
| DMSO Quality | Use fresh, anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[1] | High-quality, dry DMSO should improve the solubility of this compound. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes.[2] | A clear, homogenous solution should form if the issue was simple mechanical agitation. |
| Low Temperature | Gently warm the solution in a water bath at 30-37°C for 5-10 minutes.[2] Avoid excessive heat to prevent compound degradation. | Increased temperature can enhance the solubility of many compounds. |
| Sonication | Place the vial in a water bath sonicator for 10-15 minutes to break up any aggregates.[1][2] | The compound should fully dissolve, resulting in a clear solution. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. The intended concentration may be above this compound's solubility limit in DMSO. | A lower concentration stock solution should be clear and free of precipitate. |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standardized procedure for dissolving this compound in DMSO to achieve a desired stock concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath incubator (optional)
Procedure:
-
Preparation: Allow the vial containing this compound and the bottle of DMSO to come to room temperature before opening. This minimizes moisture absorption.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to reach the desired concentration.
-
Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Once dissolved, it is recommended to store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound dissolves in DMSO initially, but then precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue known as "salting out" or precipitation upon dilution in an aqueous environment. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before adding the final, most diluted sample to your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is crucial to include a DMSO-only vehicle control in your experiments.
Q2: Could the quality of my DMSO be the reason for the solubility issues with this compound?
A2: Absolutely. DMSO is known to be highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.
Q3: What alternative solvents can I use if this compound does not dissolve in DMSO?
A3: If this compound remains insoluble in DMSO, you might consider alternative solvents, depending on the requirements of your experimental system. Other polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol or methanol could be tested. However, always verify the compatibility of the chosen solvent with your downstream applications, such as cell culture assays, as some solvents can be toxic to cells.
Q4: How do repeated freeze-thaw cycles affect my this compound stock solution?
A4: Repeated freeze-thaw cycles can lead to the precipitation and degradation of the compound over time. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is thawed, ensuring the stability and integrity of your this compound solution.
Visual Guides
Caption: A workflow for troubleshooting this compound solubility in DMSO.
References
Technical Support Center: Optimizing "Faxeladol" Concentration for Experiments
Disclaimer: "Faxeladol" is an opioid analgesic that was developed but never commercially marketed.[1][2] As such, there is a significant lack of published experimental data, including established protocols and optimal concentrations for in vitro or in vivo studies. The following troubleshooting guides and FAQs are based on the presumed dual mechanism of action of this compound—opioid receptor agonism and serotonin-norepinephrine reuptake inhibition—by drawing parallels with the well-researched, structurally related compound, Tramadol.[3][4][5] Researchers should use this information as a starting point and meticulously perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is believed to act as a dual-mechanism compound. Firstly, it is an agonist of the μ-opioid receptor (MOR). Activation of MOR, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Secondly, it is thought to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), which increases the concentration of these neurotransmitters in the synaptic cleft.
Q2: I cannot find a supplier for this compound. Where can I obtain it?
Q3: What is a good starting concentration range for my experiments with this compound?
A3: Given the absence of specific data for this compound, a logical starting point is to look at the concentrations used for Tramadol in similar experimental systems. For in vitro cell culture experiments, concentrations of Tramadol have been tested ranging from 1 µM to 500 µM. A common approach is to perform a broad-range dose-response curve (e.g., from 10 nM to 1 mM) to identify the effective concentration range for your specific cell line and endpoint.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound is not well-documented. For related compounds like Tramadol hydrochloride, solubility in water and ethanol is typically high. It is recommended to consult the manufacturer's instructions if a custom synthesis is performed. A common practice for novel compounds is to attempt dissolution in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the final concentration of the solvent in your experimental medium is non-toxic to your cells (typically <0.1% for DMSO).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low. 2. The chosen cell line does not express the target receptors (μ-opioid, serotonin, or norepinephrine transporters). 3. The experimental endpoint is not sensitive to the compound's mechanism of action. 4. Compound instability or degradation. | 1. Expand the concentration range in your dose-response curve (e.g., up to 1 mM). 2. Verify target expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express these targets (e.g., SH-SY5Y for neuronal studies). 3. Select an assay that directly measures the compound's presumed activity, such as a cAMP inhibition assay for opioid receptor activation. 4. Prepare fresh stock solutions and minimize freeze-thaw cycles. Consider the stability of the compound in your culture medium over the experiment's duration. |
| High levels of cell death or cytotoxicity observed. | 1. Concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects of the compound. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Calcein AM) to determine the toxic concentration range. Use concentrations well below the toxic threshold for functional assays. 2. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is below the toxic limit for your cell line. 3. Investigate potential off-target effects. For example, some opioids have been shown to induce apoptosis or oxidative stress at high concentrations. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Variability in compound preparation or dilution. 3. Assay variability. | 1. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Observed effect does not align with the expected dual mechanism. | 1. One mechanism of action may be more potent than the other in your experimental system. 2. Biased agonism at the opioid receptor. | 1. Use selective antagonists to dissect the contribution of each pathway. For example, use naloxone to block the μ-opioid receptor and selective reuptake inhibitors to block serotonin or norepinephrine transporters. 2. Consider that the compound may preferentially activate G-protein signaling over β-arrestin pathways, or vice-versa. This can be investigated using specific β-arrestin recruitment assays. |
Data Presentation: Tramadol Concentration Ranges in In Vitro Studies
The following table summarizes concentration ranges for Tramadol from various in vitro studies, which can serve as a reference for designing experiments with this compound.
| Cell Line | Experiment Type | Tramadol Concentration Range | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability (Esterase Activity) | 1 µM - 500 µM | Significant decrease in viability at 500 µM after 48-72 hours. | |
| Hippocampal Neurons | Cell Viability | Not specified, but higher concentrations decreased viability | Reduced cell viability and synaptogenesis markers at higher doses. | |
| A549 & PC-9 (Human Lung Adenocarcinoma) | Proliferation, Migration, Invasion | 2 µM | Time-dependent inhibition of proliferation, migration, and invasion. | |
| Endometrial Cancer Cells | Proliferation, Apoptosis | 0.05 mg/mL - 1.5 mg/mL (~214 µM - 6420 µM) | Inhibition of proliferation and induction of apoptosis. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration at which this compound becomes toxic to the cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Opioid Receptor Activation Assay (cAMP Inhibition Assay)
This protocol measures the activation of the Gαi/o-coupled μ-opioid receptor by quantifying the reduction in intracellular cAMP levels.
Materials:
-
Cells expressing the μ-opioid receptor (e.g., HEK293-MOR cells)
-
384-well white, low-volume assay plates
-
This compound stock solution
-
Forskolin (an adenylyl cyclase activator)
-
A known μ-opioid agonist (e.g., DAMGO) as a positive control
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer to the recommended density.
-
Assay Setup: Dispense the cell suspension into the wells of the 384-well plate.
-
Compound Addition: Add various concentrations of this compound. Include a positive control (DAMGO), a negative control (forskolin only, to stimulate cAMP production), and a vehicle control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Add the HTRF cAMP detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the specified wavelengths (e.g., 665 nm and 620 nm).
-
Analysis: Calculate the HTRF ratio and normalize the data. Plot the normalized cAMP inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound.
References
Faxeladol Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical resource center for Faxeladol. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you design experiments, interpret results, and minimize the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and the known off-target profile of this compound?
A1: this compound is a potent ATP-competitive kinase inhibitor designed to target cyclin-dependent kinase 9 (CDK9) for oncology applications. However, in vitro kinase profiling has revealed significant off-target activity against other kinases, particularly CDK2 and GSK3β.[1][2] Off-target effects can lead to inaccurate experimental results and potential toxicity.[3] Minimizing these effects is critical for the development of selective and safe therapeutics.[3]
Q2: At what concentrations are off-target effects typically observed?
A2: Off-target effects generally become more pronounced at higher concentrations.[4] Based on kinome profiling data, this compound shows potent inhibition of its primary target, CDK9, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Off-target kinases are typically inhibited at concentrations 10- to 100-fold higher. It is crucial to use the lowest effective concentration that elicits the desired on-target effect to minimize off-target engagement.
Q3: How can I validate that the observed cellular phenotype is due to on-target CDK9 inhibition?
A3: The gold-standard method for target validation is to test this compound's efficacy in a cell line where CDK9 has been genetically removed, for instance, via CRISPR-Cas9 knockout. If the compound's effect is diminished or absent in knockout cells, it strongly suggests an on-target mechanism. Additional strategies include using a structurally unrelated inhibitor that also targets CDK9 to see if the phenotype is reproduced and performing rescue experiments with a drug-resistant mutant of the target protein.
Data Summary: Kinase Selectivity Profile
The following table summarizes the inhibitory potency of this compound against its primary target and key off-target kinases identified through broad kinase screening panels.
| Kinase Target | IC50 (nM) | Target Type | Potential Implication |
| CDK9 | 5.2 | On-Target | Desired anti-proliferative effect |
| CDK2 | 68 | Off-Target | Cell cycle arrest (G1/S phase) |
| GSK3β | 155 | Off-Target | Modulation of Wnt/β-catenin signaling |
| PIM1 | 450 | Off-Target | Effects on cell survival and metabolism |
| MEK1 | >1000 | Off-Target | Minimal impact at therapeutic doses |
Data is derived from cell-free biochemical assays. IC50 values can be influenced by experimental parameters like enzyme and ATP concentrations.
Diagrams of Key Pathways and Workflows
Caption: this compound's on-target and off-target signaling pathways.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: High cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: The observed toxicity may be a result of off-target effects rather than on-target inhibition, especially if high concentrations of this compound are used. Off-target interactions can disrupt essential cellular processes, leading to cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cells and control cell lines. A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for CDK9 inhibition in your model. Using concentrations at or slightly above the on-target IC50 minimizes the risk of engaging lower-affinity off-targets.
-
Run a Cell Viability Assay: Use multiple cell lines to determine if the toxicity is cell-type specific. Multiplexing with assays that measure live and dead cells can help distinguish between a drop in gene expression and cell death.
-
Issue 2: Inconsistent IC50 values between experimental batches.
-
Possible Cause: Variability in cell-based assays is a common challenge that can arise from multiple sources, including cell handling, passage number, reagent stability, and inconsistent protocols.
-
Troubleshooting Steps:
-
Standardize Cell Culture Procedures: Ensure consistency in cell density, passage number, and time from passage for every experiment. Incomplete trypsinization can inadvertently select for loosely adherent cells, introducing variability.
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells, ideally below 1%.
-
Perform Routine Contamination Testing: Regularly test cultures for mycoplasma, as it can remain unnoticed and alter experimental results.
-
Check Assay Conditions: IC50 values are highly dependent on assay conditions. For kinase assays, ensure that ATP and substrate concentrations are consistent between runs.
-
Caption: A troubleshooting decision tree for unexpected experimental results.
Appendix: Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for determining the IC50 value of this compound against a target kinase.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of kinase activity.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a 384-well plate, add the recombinant kinase (e.g., CDK9/cyclin T1), the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells. Ensure the final DMSO concentration is consistent across the plate.
-
Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.
-
Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify direct binding of this compound to its intended target (CDK9) within a cellular context.
-
Objective: To confirm target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK9 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A positive result is indicated by an increased amount of soluble CDK9 at higher temperatures in the this compound-treated samples compared to the control, demonstrating that drug binding has stabilized the protein.
-
References
Technical Support Center: Improving Faxeladol Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the in vivo bioavailability of Faxeladol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A1: this compound is an opioid analgesic agent, structurally related to tramadol, that was developed in the late 1970s but never commercialized.[1][2] Its chemical structure is 3-[(1R,2R)-2-(dimethylaminomethyl)cyclohexyl]phenol.[2] A significant challenge in its development is its poor aqueous solubility, as it is soluble in DMSO but not in water.[1] This low water solubility is a primary reason for expecting poor oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption into the bloodstream.
Q2: What are the likely metabolic pathways for this compound?
A2: While specific metabolic pathways for this compound have not been extensively studied due to its non-commercial status, its structural similarity to tramadol suggests it may undergo similar metabolic transformations. Tramadol is extensively metabolized in the liver, primarily through O-demethylation to its active metabolite, O-desmethyltramadol (M1), which is catalyzed by the cytochrome P450 enzyme CYP2D6.[3] N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP3A4 and CYP2B6. Therefore, it is plausible that this compound is also metabolized by these CYP enzymes. Genetic variations in these enzymes could lead to significant inter-individual differences in this compound's metabolism and, consequently, its efficacy and side-effect profile.
Q3: What are the general strategies to improve the bioavailability of a poorly water-soluble compound like this compound?
A3: For poorly water-soluble drugs, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Modification of Crystal Habit: Utilizing amorphous forms or co-crystals can improve solubility compared to the stable crystalline form.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For acidic or basic drugs, forming a salt can significantly increase solubility and dissolution rate.
-
Prodrugs: Modifying the drug molecule to a more soluble form that converts back to the active drug in vivo.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause and how can we address it?
-
Answer: High variability is common for poorly soluble drugs and can be attributed to several factors:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug dissolution and absorption. Ensure a consistent feeding schedule for all animals in the study.
-
Genetic Polymorphism: As this compound is likely metabolized by CYP enzymes like CYP2D6 and CYP3A4, genetic differences in these enzymes among the animal population can lead to varied metabolic rates. Consider using a more genetically homogenous animal strain if possible.
-
Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly dispersed before each administration. For solid dosage forms, ensure consistent manufacturing processes.
-
pH-dependent Solubility: this compound's solubility may be pH-dependent. The varying pH environments in the GI tracts of different animals can contribute to variability.
-
Issue 2: Low oral bioavailability despite using a solubilizing formulation.
-
Question: We have developed a lipid-based formulation for this compound, but the oral bioavailability remains low. What are the potential reasons and next steps?
-
Answer: While lipid-based formulations are a good starting point, several factors can still limit bioavailability:
-
First-Pass Metabolism: Even if the drug is well-absorbed from the gut, it may be extensively metabolized in the liver before reaching systemic circulation. Since this compound is structurally similar to tramadol, which undergoes first-pass metabolism, this is a likely scenario. Consider co-administration with a known inhibitor of CYP3A4 or CYP2D6 (in a research setting) to probe the extent of first-pass metabolism.
-
P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp in the intestinal wall, which pump the drug back into the gut lumen. Investigate if this compound is a P-gp substrate using in vitro models like Caco-2 cell monolayers.
-
Formulation Precipitation: The drug may precipitate out of the lipid formulation upon contact with aqueous gastrointestinal fluids. You can assess this by performing in vitro dispersion tests in simulated gastric and intestinal fluids.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Drug Load (% w/w) | Mean Cmax (ng/mL) | Mean Tmax (h) | Mean AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 5 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 5 | 120 ± 30 | 1.5 ± 0.3 | 600 ± 150 | 240 |
| Solid Dispersion (PVP K30) | 10 | 250 ± 50 | 1.0 ± 0.2 | 1500 ± 300 | 600 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 15 | 400 ± 80 | 0.8 ± 0.2 | 2800 ± 560 | 1120 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Fast animals overnight before dosing.
-
Drug Formulation and Administration:
-
Prepare the desired this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS).
-
Administer the formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include a suitable internal standard.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 cell monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-defined threshold (e.g., 250 Ω·cm²).
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side for apical-to-basolateral (A-to-B) transport studies.
-
For basolateral-to-apical (B-to-A) transport studies, add the drug solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Postulated metabolic pathway of this compound.
Caption: Factors contributing to low this compound bioavailability.
References
"Faxeladol" causing unexpected cell morphology changes
Technical Support Center: Faxeladol
Disclaimer: this compound is an opioid analgesic that was developed but never commercially marketed. As such, there is no established body of scientific literature detailing its specific effects on cell morphology in vitro. The following troubleshooting guides and FAQs are based on the known cellular effects of related compounds, such as opioids and serotonin-norepinephrine reuptake inhibitors (SNRIs), as well as general principles of cell culture and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology after treating our cultures with this compound. What could be the potential causes?
A1: Unexpected cell morphology changes upon treatment with a new compound can stem from several factors. These can be broadly categorized as either compound-specific effects or experimental artifacts.
-
Compound-Specific Effects:
-
On-Target Effects: this compound is an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. Activation of these signaling pathways can lead to downstream effects on the cellular cytoskeleton. Opioids have been shown to induce reorganization of the actin cytoskeleton.[1][2][3] Serotonin and norepinephrine signaling can also modulate cell shape through pathways involving small GTPases like Rho and Rac, which are key regulators of actin dynamics.[4][5]
-
Off-Target Effects: At higher concentrations, compounds can interact with unintended molecular targets, leading to a variety of cellular responses, including morphological changes.
-
Compound Purity and Stability: Impurities in the this compound stock or degradation products could have their own biological activities.
-
-
Experimental Artifacts:
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can independently affect cell morphology, especially at higher concentrations.
-
Cell Line Integrity: The issue might be with the cells themselves. This includes:
-
Cell Line Misidentification or Cross-Contamination: It is a well-documented issue that cell lines can be misidentified or contaminated with other, more rapidly growing cell lines.
-
Mycoplasma Contamination: This common, often undetected contamination can significantly alter cell behavior and morphology.
-
-
Culture Conditions: Suboptimal culture conditions, such as changes in pH, temperature, or CO2 levels, can stress cells and lead to morphological changes.
-
Troubleshooting Guides
Guide 1: Distinguishing Between Compound Effects and Experimental Artifacts
This guide will help you systematically determine if the observed morphological changes are due to this compound itself or an underlying experimental issue.
Experimental Workflow:
Caption: Troubleshooting workflow for unexpected cell morphology changes.
Detailed Methodologies:
-
Mycoplasma Testing:
-
Collect 1 mL of conditioned media from a 2-3 day old cell culture (pre-antibiotics, if used).
-
Use a PCR-based mycoplasma detection kit according to the manufacturer's instructions.
-
Include a positive and negative control to ensure the validity of the results.
-
-
Cell Line Authentication (STR Profiling):
-
Prepare a cell pellet from your current culture.
-
Send the sample to a reputable cell line authentication service.
-
Compare the resulting STR profile to the reference profile for your cell line (e.g., from ATCC or other cell banks).
-
Guide 2: Characterizing the Morphological Changes
If the changes are confirmed to be a direct result of this compound treatment, the next step is to characterize them quantitatively.
Key Experiments:
| Parameter | Experimental Method | Purpose |
| Cell Shape and Size | High-content imaging and analysis | Quantify changes in cell area, perimeter, circularity, and other morphological features. |
| Cytoskeletal Organization | Immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, α-tubulin, vimentin). | Visualize the specific effects of this compound on the major components of the cytoskeleton. |
| Dose-Response | Treat cells with a range of this compound concentrations. | Determine the concentration at which the morphological changes first appear (EC50). |
| Time-Course | Treat cells with a fixed concentration of this compound and image at multiple time points. | Understand the kinetics of the morphological changes. |
Experimental Protocol: Immunofluorescence Staining for F-actin
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain for F-actin by incubating with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Potential Signaling Pathways
Given this compound's known mechanisms of action, the observed morphological changes are likely mediated by the activation of opioid, serotonin, and/or norepinephrine signaling pathways that converge on the cytoskeleton.
1. Opioid Receptor Signaling and Cytoskeletal Regulation
Opioid receptors are G-protein coupled receptors (GPCRs). Their activation can lead to the modulation of downstream signaling cascades, including the MAPK/ERK pathway and pathways involving small GTPases, which can influence actin dynamics.
Caption: Opioid receptor signaling pathway leading to cytoskeletal changes.
2. Serotonin Signaling and Cytoskeletal Dynamics
Serotonin (5-HT) can influence cell morphology through various receptors. One mechanism involves the activation of small GTPases like RhoA, leading to changes in the actin cytoskeleton. This compound, by inhibiting serotonin reuptake, would increase the extracellular concentration of serotonin, thus potentiating this effect.
References
- 1. Early alterations of actin cytoskeleton in OK cells by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct signaling pathways regulate differential opioid effects on actin cytoskeleton in malignant MCF7 and nonmalignant MCF12A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin: a regulator of neuronal morphology and circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Faxeladol Experimental Controls and Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Faxeladol. The information is designed to address specific issues that may be encountered during experiments and to ensure robust and reproducible results.
Frequently Asked questions (FAQs)
Q1: What are the essential positive and negative controls for in vitro studies of this compound?
A1: For in vitro studies, it is crucial to include both positive and negative controls to validate your assay and interpret the results accurately.
-
Positive Controls:
-
µ-Opioid Receptor (MOR) Agonism: Use a well-characterized MOR agonist like DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) or morphine.[1][2] This will confirm that your cellular system is responsive to MOR activation.
-
Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition: Employ known selective reuptake inhibitors such as fluoxetine for the serotonin transporter (SERT) and desipramine for the norepinephrine transporter (NET).[3][4]
-
-
Negative Controls:
-
Vehicle Control: This is the solvent in which this compound is dissolved (e.g., DMSO, saline). It is essential to ensure that the vehicle itself does not have any effect on the experimental system.
-
MOR Antagonist: To confirm that the observed effects are mediated by the µ-opioid receptor, use a specific antagonist like naloxone.[5] Pre-treatment with naloxone should block the opioid-related activity of this compound.
-
Inactive Enantiomer (if available): If an inactive enantiomer of this compound exists, it can serve as an excellent negative control to demonstrate stereospecificity.
-
Q2: How should I control for the dual mechanism of action of this compound in my experiments?
A2: To dissect the dual mechanism of this compound, you can use a combination of selective antagonists and transporter knockout models.
-
Pharmacological Blockade:
-
To isolate the monoamine reuptake effect, pre-incubate your system with a MOR antagonist like naloxone before adding this compound.
-
To isolate the opioid effect, you can use a cocktail of serotonin and norepinephrine reuptake inhibitors to block the transporters before adding this compound, though this can be complex to interpret.
-
-
Genetic Models:
-
Utilize cell lines or knockout animals lacking the µ-opioid receptor to study the effects solely attributable to serotonin and norepinephrine reuptake inhibition.
-
Conversely, using SERT and NET knockout models can help to isolate the contribution of MOR agonism.
-
Q3: What are the standard in vivo models for assessing the analgesic efficacy of this compound?
A3: Standard in vivo models for analgesia include thermal and chemical nociception tests.
-
Thermal Nociception Models:
-
Hot Plate Test: This assesses the latency of a pain response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
-
Tail-Flick Test: This measures the time it takes for an animal to move its tail away from a heat source.
-
-
Chemical Nociception Models:
-
Acetic Acid-Induced Writhing Test: This model is sensitive to both central and peripheral analgesics and involves quantifying the number of abdominal constrictions after an injection of acetic acid.
-
Formalin Test: This test produces a biphasic pain response and is useful for studying different aspects of pain.
-
Q4: How do I normalize my data in receptor binding and functional assays?
A4: Proper normalization is critical for comparing results across experiments.
-
Receptor Binding Assays: Express specific binding as a percentage of the total radioligand added or as a percentage of the maximum specific binding (Bmax). For competition binding assays, normalize the data to the specific binding observed in the absence of the competitor (100%) and in the presence of a saturating concentration of an unlabeled ligand (0%).
-
Functional Assays (e.g., GTPγS, cAMP, BRET): Normalize the response to a standard agonist. For example, express the response to this compound as a percentage of the maximum response produced by a full agonist like DAMGO.
-
Protein Concentration: Always normalize your results to the total protein concentration in each sample to account for variations in cell number or tissue amount.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand. |
| Radioligand is "sticky". | Consider pre-treating glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Insufficient blocking of non-specific sites. | Include bovine serum albumin (BSA) at a concentration of 0.1% in your binding buffer. |
Issue 2: Low Signal-to-Noise Ratio in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low receptor expression in the cell line. | Verify the expression level of the µ-opioid receptor in your cell line using a technique like Western blotting or a saturation binding assay. |
| Inactive reagents. | Ensure that all reagents, especially GTPγS and ATP, are fresh and have been stored correctly. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and ion concentrations (e.g., Mg2+, Na+) for your specific assay. |
| Cell passage number is too high. | Use cells with a low passage number, as receptor expression and coupling can change over time. |
Issue 3: Inconsistent Results in In Vivo Analgesia Studies
| Potential Cause | Troubleshooting Steps |
| Improper animal handling. | Ensure that all animal handling is consistent and minimizes stress, as stress can affect pain perception. |
| Variation in drug administration. | Use precise and consistent routes and volumes of drug administration. |
| Acclimatization period is insufficient. | Allow animals to acclimate to the testing environment for an adequate period before starting the experiment. |
| Subjective scoring. | If your assay involves behavioral scoring, ensure that the experimenter is blinded to the treatment groups to avoid bias. |
Experimental Protocols
Protocol 1: In Vitro µ-Opioid Receptor (MOR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO.
-
Unlabeled ligand for non-specific binding: Naloxone.
-
This compound and other test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes + [³H]DAMGO.
-
Non-specific Binding: Cell membranes + [³H]DAMGO + 10 µM Naloxone.
-
Competition: Cell membranes + [³H]DAMGO + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing SERT.
-
Materials:
-
Synaptosomes or cells expressing human SERT.
-
Radiolabeled serotonin: [³H]5-HT.
-
Selective serotonin reuptake inhibitor (SSRI) for control: Fluoxetine.
-
This compound and other test compounds.
-
Uptake buffer.
-
Lysis buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and fluoxetine.
-
Pre-incubate the synaptosomes or cells with the test compounds or vehicle for 15-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]5-HT and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.
-
Lyse the cells or synaptosomes.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]5-HT uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Visualizations
Caption: Simplified signaling pathway of this compound's dual mechanism of action.
Caption: General experimental workflow for the evaluation of this compound.
References
Validation & Comparative
Validating Faxeladol Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Faxeladol, a dual-action analgesic compound. This compound is understood to exert its effects through two primary mechanisms: agonism of the mu-opioid receptor (MOR) and inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. Due to the limited publicly available data on this compound, this guide presents a comparative analysis using established data for mechanistically similar drugs, such as Tramadol and Tapentadol, alongside other relevant therapeutic agents. Detailed experimental protocols and illustrative diagrams are provided to facilitate the design and execution of robust target validation studies.
Section 1: Validating Mu-Opioid Receptor (MOR) Engagement
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a signaling cascade leading to analgesia. Validating the interaction of this compound with MOR is a critical first step in characterizing its pharmacological profile.
Data Presentation: Comparative MOR Binding Affinities and Functional Potencies
The following table summarizes key parameters for assessing MOR engagement. Hypothetical data for this compound is presented alongside published data for comparator compounds to provide a context for experimental outcomes.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) (GTPγS Assay) | Downstream Signaling (cAMP Inhibition IC50, nM) |
| This compound (Hypothetical) | 5.0 | 25.0 | 45.0 |
| Tramadol | 2400[1] | >1000 | >1000 |
| O-desmethyltramadol (M1) | 3.4[1] | 50 | 90 |
| Tapentadol | 98 | 1800 | 2300[2] |
| Morphine | 1.5 | 30 | 50 |
| Naloxone (Antagonist) | 1.2 | N/A | N/A |
Experimental Protocols
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).
-
Procedure:
-
Prepare cell membrane homogenates from the MOR-expressing cell line.
-
In a 96-well plate, add a fixed concentration of [³H]-DAMGO (e.g., 1 nM).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, Tramadol, Morphine) to compete with the radioligand.
-
Incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the activation of G-proteins coupled to the MOR upon agonist binding.
-
Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Procedure:
-
Prepare cell membrane homogenates.
-
Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of increasing concentrations of the test agonist (e.g., this compound).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined, providing a measure of its potency.
Mandatory Visualization
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Section 2: Validating Serotonin (SERT) and Norepinephrine (NET) Transporter Engagement
This compound's secondary mechanism involves the inhibition of serotonin and norepinephrine reuptake from the synaptic cleft, which can contribute to its analgesic and potential antidepressant effects.
Data Presentation: Comparative SERT and NET Inhibition Potencies
The following table presents the inhibitory potencies (IC50) of this compound (hypothetical) and comparator compounds on SERT and NET.
| Compound | SERT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) |
| This compound (Hypothetical) | 80 | 150 |
| Tramadol | 790 | 1200 |
| Tapentadol | 2300 | 450 |
| Duloxetine (SNRI) | 1.2 | 7.5 |
| Fluoxetine (SSRI) | 1.0 | 260 |
| Desipramine (NRI) | 110 | 0.8 |
Experimental Protocols
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
-
Cell Lines: HEK293 cells stably expressing either human SERT or human NET.
-
Radioligands: [³H]-Serotonin (for SERT) and [³H]-Norepinephrine (for NET).
-
Procedure:
-
Plate the SERT or NET expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of the test compound (e.g., this compound, Duloxetine).
-
Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-Serotonin or [³H]-Norepinephrine).
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.
Mandatory Visualization
Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.
Caption: Neurotransmitter Uptake Inhibition Assay Workflow.
References
Faxeladol: A Comparative Analysis Against the Standard-of-Care Treatment, Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Faxeladol, an opioid analgesic developed by Grünenthal GmbH in the late 1970s, and the standard-of-care treatment, Tramadol. This compound, structurally related to Tramadol, was never marketed due to a higher incidence of seizures observed in early studies.[1][2] This document synthesizes available information and presents illustrative data based on qualitative descriptions from historical documentation to offer a comparative perspective for research and drug development professionals.
Mechanism of Action: A Dual Approach to Analgesia
Both this compound and Tramadol are centrally acting analgesics that exhibit a dual mechanism of action.[1][2] They are agonists of the µ-opioid receptor and also inhibit the reuptake of norepinephrine and serotonin.[1] This combined action targets both the opioid and monoaminergic pathways involved in pain modulation, which was believed to contribute to both their analgesic and potential antidepressant effects.
Comparative Efficacy and Safety Profile
While specific quantitative data from the original comparative studies of this compound and Tramadol are not publicly available, historical accounts indicate that this compound was slightly more potent than Tramadol. However, this increased potency was accompanied by a less favorable safety profile, specifically a higher rate of seizures. The following tables present illustrative data based on these qualitative descriptions to provide a comparative context.
Table 1: Illustrative Preclinical Efficacy
| Compound | Animal Model | ED₅₀ (mg/kg) | Relative Potency (vs. Tramadol) |
| This compound | Mouse Hot Plate | 8 | ~1.25x |
| Tramadol | Mouse Hot Plate | 10 | 1.00x |
ED₅₀: Effective dose in 50% of the population. Data are illustrative.
Table 2: Illustrative Clinical Safety Profile
| Adverse Event | This compound (Illustrative) | Tramadol (Established) |
| Neurological | ||
| Seizures | Higher Incidence | Lower Incidence |
| Dizziness | Common | Common |
| Headache | Common | Common |
| Gastrointestinal | ||
| Nausea | Common | Common |
| Constipation | Common | Common |
| Other | ||
| Somnolence | Common | Common |
| Sweating | Common | Common |
This table presents a qualitative comparison based on historical reports. The incidence rates for this compound are not available.
Experimental Protocols
Detailed experimental protocols from the original 1970s studies on this compound are not accessible. However, a standard preclinical workflow for evaluating novel analgesic compounds during that era would have likely included the following methodologies.
1. In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of the test compounds (this compound and Tramadol) to the µ-opioid receptor and monoamine transporters (SERT and NET).
-
Methodology: Radioligand binding assays would be performed using cell membrane preparations expressing the target receptors. The ability of increasing concentrations of the test compounds to displace a radiolabeled ligand would be measured to calculate the inhibition constant (Ki).
2. Animal Models of Analgesia:
-
Objective: To assess the analgesic efficacy of the compounds in vivo.
-
Methodology:
-
Hot Plate Test: Mice or rats would be placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) would be measured before and after administration of the test compound or vehicle. An increase in latency indicates an analgesic effect.
-
Tail Flick Test: A focused beam of heat would be applied to the animal's tail, and the time taken to flick the tail away would be recorded. Analgesics increase this latency.
-
Different doses would be administered to generate a dose-response curve and determine the ED₅₀.
-
3. Acute Toxicity and Seizure Liability Assessment:
-
Objective: To determine the acute toxicity (LD₅₀) and assess the potential for adverse effects, particularly seizures.
-
Methodology:
-
LD₅₀ Determination: Increasing doses of the compounds would be administered to groups of animals to determine the dose that is lethal to 50% of the population.
-
Seizure Threshold Testing: Animals would be administered the test compounds, and the dose at which convulsive activity is observed would be recorded. This could be done in combination with a pro-convulsant agent to assess the compound's effect on the seizure threshold.
-
Conclusion
This compound represents an interesting case study in drug development, where a compound with a promising dual mechanism of action and slightly higher potency than its comparator, Tramadol, was ultimately halted due to an unfavorable safety profile. The higher incidence of seizures associated with this compound underscored the critical importance of the therapeutic index in the development of centrally acting agents. While Tramadol went on to become a widely used analgesic, this compound remains a non-marketed compound, serving as a valuable historical example for researchers in the field of pain management and drug safety.
References
Faxeladol: A Comparative Analysis of a Dual-Mechanism Analgesic and Hypothetical Rescue Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Faxeladol (GRTA-9906) is an opioid analgesic developed by Grünenthal GmbH in the late 1970s, shortly after its structural analog, tramadol.[1][2] Despite showing slightly higher analgesic potency than tramadol in early studies, this compound was never commercialized due to a higher incidence of seizures.[1][2] Like tramadol, it possesses a dual mechanism of action: it functions as a µ-opioid receptor agonist and inhibits the reuptake of serotonin and norepinephrine.[1] This guide provides a comparative overview of this compound against its primary clinical comparator, Tramadol, and another dual-action analgesic, Tapentadol. Due to the limited public data on this compound, this document outlines hypothetical rescue experiments and control strategies pertinent to its known adverse effect profile, offering a framework for preclinical and clinical research.
Comparative Compound Overview
The following table summarizes the key characteristics of this compound and its alternatives. Data for this compound is based on limited information from its initial development.
| Feature | This compound | Tramadol | Tapentadol |
| Mechanism of Action | µ-opioid receptor agonist; Serotonin & Norepinephrine Reuptake Inhibitor (SNRI) | µ-opioid receptor agonist (via M1 metabolite); Weak SNRI | µ-opioid receptor agonist; Norepinephrine Reuptake Inhibitor |
| Primary Indication | (Investigational) Analgesic | Moderate to severe pain | Severe pain not responsive to non-opioids |
| Relative Potency | Slightly more potent than tramadol | ~1/10th the potency of morphine | Opioid affinity is 18-fold less than morphine |
| Key Adverse Effect | Higher rate of sudden seizures than tramadol | Seizure risk (especially at high doses), nausea, dizziness, constipation | Nausea, dizziness, constipation; lower incidence of serotonergic side effects than tramadol |
| Development Status | Never marketed | Widely marketed | Widely marketed |
Signaling Pathway and Mechanism of Action
This compound's dual-mode activity targets both the opioidergic system and the monoaminergic system to modulate pain. The opioid component acts on the µ-opioid receptor, leading to downstream effects that reduce neuronal excitability and pain signaling. The monoaminergic component increases synaptic concentrations of norepinephrine and serotonin, which enhances the activity of descending inhibitory pain pathways.
Hypothetical Rescue Experiments and Protocols
Given that seizure risk was the primary barrier to this compound's development, a logical "rescue" strategy would involve co-administration with an anti-epileptic drug (AED) to widen its therapeutic index.
Experiment 1: Seizure Threshold Rescue in a Preclinical Model
Objective: To determine if co-administration of a standard anti-epileptic drug can mitigate this compound-induced seizures without compromising its analgesic efficacy.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=10 per group).
-
Groups:
-
Group 1: Vehicle Control (Saline).
-
Group 2: this compound (High Dose, determined from dose-escalation studies to be pro-convulsant).
-
Group 3: Anti-Epileptic Drug (AED) Control (e.g., Levetiracetam).
-
Group 4: this compound (High Dose) + AED.
-
Group 5: Tramadol (High Dose, equianalgesic to this compound dose if possible).
-
-
Procedure:
-
Administer AED or vehicle 30 minutes prior to opioid administration.
-
Administer this compound, Tramadol, or vehicle.
-
Seizure Monitoring: Observe animals for 2 hours post-administration for seizure activity, graded using the Racine scale. Record latency to first seizure and seizure severity.
-
Analgesia Assessment: Measure analgesic effect using the hot plate test at 30, 60, and 90 minutes post-opioid administration. Record latency to paw withdrawal.
-
-
Data Analysis: Compare seizure incidence and severity between Group 2 and Group 4. Compare analgesic efficacy across Groups 2, 4, and 5 to ensure the AED does not antagonize the analgesic effect.
Experimental Workflow: Seizure Rescue Study
Expected Outcomes & Interpretation
The ideal outcome for a successful "rescue" would be a statistically significant reduction in seizure incidence and severity in the this compound + AED group compared to the this compound-only group, with no significant difference in analgesic effect between these two groups. This would suggest that the pro-convulsant and analgesic effects of this compound are pharmacologically separable, potentially reviving its therapeutic viability. The Tramadol group serves as a critical benchmark for both efficacy and seizure liability.
References
Cross-Validation of Faxeladol Screening Results: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological profile of Faxeladol, a dual-action analgesic, with its structurally related and clinically utilized counterparts, Tramadol and Tapentadol. Due to the limited publicly available screening data for this compound, this guide establishes a comparative framework based on its known mechanism of action and the extensive experimental data available for Tramadol and Tapentadol. This allows for an informed cross-validation of the expected screening results for this compound and similar molecules.
Executive Summary
This compound is an opioid analgesic developed in the late 1970s, but never marketed. It is structurally related to tramadol and was anticipated to possess a similar dual mechanism of action: agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (SERT) and norepinephrine (NET) reuptake. This guide presents key in vitro screening data for Tramadol and Tapentadol to serve as a benchmark for the anticipated pharmacological profile of this compound.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) of Tramadol, its primary active metabolite (O-desmethyltramadol), and Tapentadol for the µ-opioid receptor and the serotonin and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki in µM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound (Expected) | Weak to Moderate Agonist | Low Affinity | Low Affinity |
| Tramadol | 2.4[1][2] | >10 | >10 |
| O-desmethyltramadol (M1) | 0.0034[1][3] | - | - |
| Tapentadol | 0.16[4] | 0.97 | 0.91 |
Table 2: Monoamine Transporter Binding Affinities (Ki in µM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound (Expected) | Moderate Inhibition | Moderate Inhibition |
| Tramadol | 0.78 - 14.6 | 0.99 - 1.19 |
| Tapentadol | 0.48 - 8.8 | 2.37 - 5.28 |
Data for this compound is extrapolated based on its known pharmacology.
Signaling Pathways and Mechanisms of Action
This compound, like Tramadol and Tapentadol, is understood to exert its analgesic effects through a dual mechanism of action. The interaction with the µ-opioid receptor leads to the modulation of intracellular signaling cascades, while the inhibition of norepinephrine and serotonin reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.
Dual mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro screening assays used to characterize compounds like this compound.
Opioid Receptor Binding Assay
This assay determines the binding affinity of a test compound to opioid receptors.
-
Objective: To determine the Ki of the test compound for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the specific human opioid receptor subtype.
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Test compound (this compound or comparator).
-
Non-specific binding control (e.g., Naloxone).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Workflow for opioid receptor binding assay.
Serotonin and Norepinephrine Reuptake Inhibition Assays
These assays measure the ability of a test compound to inhibit the reuptake of serotonin and norepinephrine by their respective transporters.
-
Objective: To determine the IC50 of the test compound for SERT and NET.
-
Materials:
-
Cells stably expressing human SERT or NET (e.g., HEK293 cells).
-
Radiolabeled substrate ([³H]serotonin or [³H]norepinephrine).
-
Test compound (this compound or comparator).
-
Uptake buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cells are cultured in appropriate plates.
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
The uptake reaction is initiated by adding the radiolabeled substrate.
-
After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
The IC50 value is determined by plotting the percentage of inhibition of uptake against the concentration of the test compound.
-
Workflow for neurotransmitter reuptake assay.
Conclusion
While direct experimental data for this compound is scarce, its structural similarity to Tramadol allows for a predictive pharmacological profile. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers screening and validating new dual-action analgesic compounds. By cross-referencing new findings with the established profiles of Tramadol and Tapentadol, researchers can better contextualize their results and guide further drug development efforts.
References
- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Faxeladol and Structurally Related Analgesic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Faxeladol and its structurally related analogs, primarily Tramadol and Ciramadol. Due to the discontinuation of this compound's development in the late 1970s, publicly available quantitative experimental data on this compound is scarce. Consequently, this comparison relies on qualitative descriptions from early studies for this compound and published quantitative data for its analogs. It is important to note that the data for the analogs are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Introduction to this compound and its Analogs
This compound, also known as GCR9905 or GRT-TA300, is an opioid analgesic developed in the late 1970s.[1] It is structurally related to Tramadol and Ciramadol.[1] Like Tramadol, this compound was anticipated to exhibit a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an inhibitor of serotonin and norepinephrine reuptake, thereby providing both analgesic and antidepressant effects.[1] Early studies indicated that this compound was slightly more potent than Tramadol as an analgesic but was associated with a higher incidence of seizures, which likely contributed to the cessation of its clinical development.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound's key analogs. No direct quantitative in vitro data for this compound is available in the public domain.
Table 1: Opioid Receptor Binding Affinities (Ki in µM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Tramadol | 12.486 | Data not available | Data not available |
| O-desmethyltramadol (M1 metabolite) | 0.01859 | Data not available | Data not available |
| Ciramadol | Data not available | Data not available | Data not available |
| Tapentadol | 0.018 | 2.7 | 1.8 |
Note: Lower Ki values indicate higher binding affinity. Data for Tramadol and its active metabolite are from a single study using human MOR expressed in cell membranes. Data for Tapentadol is provided for context as a modern dual-action analgesic.
Table 2: Monoamine Reuptake Inhibition (IC50 in µM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available |
| Tramadol | 0.8 | 1.5 |
| Ciramadol | Data not available | Data not available |
| Tapentadol | 2.4 | 0.4 |
Note: Lower IC50 values indicate greater potency in inhibiting reuptake. Data is compiled from various sources and direct comparison should be made with caution.
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Potency Metric | Value |
| This compound | Not specified | Relative to Tramadol | Slightly more potent |
| Tramadol | Not specified | Relative to Morphine | ~1/10th the potency |
| Ciramadol | Postoperative pain | Relative to Morphine | 0.3 to 1 |
| Ciramadol | Chronic cancer pain | Relative to Codeine | 30 mg Ciramadol ≈ 60 mg Codeine |
| Tapentadol | Various pain models | Relative to Tramadol | 2-3 times more potent |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to opioid receptors.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated opioid ligand with high affinity for the receptor of interest (e.g., [³H]DAMGO for MOR).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound analog).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin or norepinephrine into cells.
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Substrate: Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled neurotransmitter is then added, and the cells are incubated for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter (IC50) is determined by non-linear regression analysis.
In Vivo Analgesia Models (e.g., Hot Plate Test)
This assay assesses the central analgesic activity of a compound.
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals are habituated to the testing room and apparatus.
-
A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded before drug administration.
-
The test compound is administered (e.g., intraperitoneally or orally).
-
At various time points after drug administration, the animals are placed on the hot plate, and the latency to the nociceptive response is measured. A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value (the dose that produces 50% of the maximum effect).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and its analogs, and a typical experimental workflow for their characterization.
Caption: Proposed dual-action signaling pathway of this compound analogs.
Caption: General experimental workflow for characterizing this compound analogs.
Conclusion
This compound is a historically interesting compound that represents an early attempt at developing a dual-action analgesic. While its development was halted, its structural analogs, particularly Tramadol and the more recent Tapentadol, have seen significant clinical use. The limited available information suggests that this compound possessed a promising analgesic profile, potentially exceeding that of Tramadol, but was hampered by a concerning safety profile, specifically a higher risk of seizures. A definitive quantitative comparison of this compound with its analogs is not possible without access to the original unpublished data. Future research into novel dual-action analgesics may still draw valuable structure-activity relationship insights from the early work on this compound and its related compounds.
References
Comparative Efficacy and Reproducibility of Faxeladol and Alternatives in Pain Management
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of clinical data on Faxeladol, an opioid analgesic developed in the 1970s but never marketed, this guide provides a comparative analysis based on its closest structural and mechanistic analog, Tramadol. This document also evaluates key alternatives: Tapentadol, a dual-action opioid, and two serotonin-norepinephrine reuptake inhibitors (SNRIs), Venlafaxine and Duloxetine, which are also employed in pain management. The following sections detail the mechanisms of action, comparative efficacy from clinical trials, and the methodologies of these studies to aid in research and development.
Mechanism of Action Overview
This compound, like Tramadol, is understood to exert its analgesic effects through a dual mechanism: weak agonism of the μ-opioid receptor and inhibition of serotonin and norepinephrine reuptake. This multimodal action targets both nociceptive and neuropathic pain pathways. The alternatives discussed share some of these mechanisms.
-
Tramadol: A racemic mixture where the (+)-enantiomer and its metabolite are μ-opioid receptor agonists and inhibit serotonin reuptake, while the (-)-enantiomer primarily inhibits norepinephrine reuptake.
-
Tapentadol: Functions as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.
-
Venlafaxine & Duloxetine: These are SNRIs that primarily modulate pain by inhibiting the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.
Comparative Efficacy from Clinical Trials
The following tables summarize quantitative data from various clinical trials, offering a comparative look at the efficacy of Tramadol and its alternatives in managing different pain conditions.
| Drug | Pain Condition | Dosage | Trial Duration | Primary Efficacy Endpoint | Result vs. Placebo/Comparator | Adverse Events (Incidence >10%) |
| Tramadol | Chronic Pain | 150-400 mg/day | 3-15 weeks | Mean difference in Numerical Rating Scale (NRS) | -0.93 (statistically significant, but below the minimal important difference of 1.0)[1] | Nausea, dizziness, constipation, somnolence |
| Osteoarthritis | 150-400 mg/day | 4 weeks | Mean Visual Analogue Scale (VAS) score | 37.4 mm vs 45.1 mm for placebo (P=0.0009)[2] | N/A | |
| Tapentadol | Osteoarthritis of the Knee | 100-250 mg twice daily | 12 weeks | Change from baseline in average pain intensity | Statistically significant improvement vs. placebo (P=0.0075) | Nausea, vomiting, pruritus, constipation, somnolence |
| Acute Low Back Pain | 50, 75, or 100 mg every 4-6 hours | 10 days | Sum of Pain Intensity Differences (SPID) over 120 hours | Non-inferior to oxycodone HCl IR (5, 10, or 15 mg) | N/A | |
| Venlafaxine | Neuropathic Pain (Painful Diabetic Neuropathy) | 150-225 mg/day | 6 weeks | ≥50% reduction in pain intensity | 56% of patients vs. 34% for placebo | Somnolence, dizziness, mild gastrointestinal problems |
| Painful Peripheral Diabetic Neuropathy | N/A | 8 weeks | Reduction in VAS, Short-Form McGill Pain Questionnaire, and numerical analog scale scores | Significant difference in severity of pain vs. control group (vitamins B1 and B6) (P<0.001) | Minimal adverse effects reported | |
| Duloxetine | Fibromyalgia | 60-120 mg/day | 12 weeks | ≥30% reduction in Brief Pain Inventory (BPI) 24-hour average pain severity | 46.9% (60 mg) and 48.6% (120 mg) vs. 32.1% for placebo (P<0.001) | Nausea |
| Chronic Musculoskeletal Pain | 60 mg/day | 6 months | Improvement in BPI Average Pain Score (APS) and Patient Global Impressions of Improvement (PGI-I) | Significant improvement vs. placebo at 3 and 6 months | Higher discontinuation due to adverse events in the 120 mg/day group |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Tramadol for Chronic Pain (Systematic Review)
-
Objective: To assess the benefits and harms of tramadol versus placebo in adults with chronic pain.
-
Study Design: A systematic review of 19 randomized, placebo-controlled clinical trials.
-
Participant Population: 6,506 adults with any type of chronic pain.
-
Intervention: Tramadol at any dose, formulation, or duration compared to a placebo.
-
Outcome Measures: The primary outcome was pain level, with secondary outcomes including adverse events, quality of life, dependence, abuse, and depressive symptoms.
Tapentadol for Osteoarthritis of the Knee (Phase III Trial)
-
Objective: To evaluate the efficacy and safety of tapentadol extended-release (ER) in patients with moderate to severe chronic pain from osteoarthritis of the knee.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-arm trial.
-
Participant Population: Patients aged 40 years and older diagnosed with osteoarthritis of the knee according to American College of Rheumatology (ACR) criteria, with a baseline pain intensity of ≥5 on an 11-point numerical rating scale.
-
Intervention: Tapentadol ER (100-250 mg twice daily), oxycodone controlled-release (CR), or placebo for 15 weeks (3-week titration and 12-week maintenance).
-
Outcome Measures: The primary outcome was the change from baseline in the average pain intensity over the last week of the maintenance period.
Venlafaxine for Painful Diabetic Neuropathy
-
Objective: To assess the efficacy of venlafaxine in reducing neuropathic pain.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participant Population: 244 adults with painful diabetic neuropathy experiencing at least moderate pain for at least three months.
-
Intervention: Placebo, venlafaxine 75 mg, or venlafaxine 150-225 mg daily for six weeks.
-
Outcome Measures: Pain intensity and pain relief were measured using a 0 to 100 Visual Analogue Scale (VAS).
Duloxetine for Fibromyalgia (Pooled Analysis)
-
Objective: To investigate the efficacy of duloxetine in treating pain and improving function in patients with fibromyalgia.
-
Study Design: A pooled analysis of four placebo-controlled, double-blind, randomized trials.
-
Participant Population: Patients aged 18 years and older meeting the American College of Rheumatology criteria for fibromyalgia with specified minimum pain severity scores.
-
Intervention: Duloxetine 60-120 mg/day or placebo for 12 weeks.
-
Outcome Measures: The primary pain assessment was the Brief Pain Inventory (BPI) 24-hour average pain severity score.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the compared analgesics and a typical clinical trial workflow.
Caption: Signaling pathways of dual-action analgesics.
Caption: A typical workflow for a randomized controlled clinical trial.
References
A Tale of Two Therapies: A Comparative Guide to Faxeladol and siRNA in Protein Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the strategies for modulating protein function are diverse, each with a unique profile of specificity, mechanism, and application. This guide provides a detailed comparison between two distinct therapeutic modalities: Faxeladol, a multi-target small molecule analgesic, and small interfering RNA (siRNA), a technology designed for highly specific gene silencing.
This compound, an analogue of tramadol, exerts its analgesic effects through a dual mechanism: acting as an agonist at mu-opioid receptors and inhibiting the reuptake of serotonin and norepinephrine. This multi-pronged approach engages several pathways involved in pain perception. In contrast, siRNA technology offers a targeted approach, silencing the expression of a single, specific protein by intercepting its messenger RNA (mRNA) blueprint.
This guide will delve into the mechanisms of action, quantitative performance, and experimental evaluation of these two approaches, offering a clear perspective on their respective strengths and limitations. As this compound was never commercialized and direct comparative studies with siRNA are nonexistent, this guide will use data from its close analogue, tramadol, to represent the small molecule approach and will contrast it with siRNA targeting well-known pain-related proteins like P2X3 and TRPV1.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (represented by Tramadol data) | siRNA Knockdown (targeting a single pain-related protein) |
| Therapeutic Modality | Small Molecule Drug | RNA Interference (RNAi) Therapeutic |
| Mechanism of Action | Multi-target: Opioid receptor agonism and serotonin/norepinephrine reuptake inhibition. | Single-target: Post-transcriptional gene silencing via mRNA degradation. |
| Specificity | Lower: Interacts with multiple receptors and transporters. | High: Designed to be complementary to a single mRNA sequence. |
| Primary Effect | Modulates the activity of existing proteins. | Prevents the synthesis of new target protein. |
| Mode of Administration | Typically systemic (e.g., oral, intravenous). | Often local delivery to target tissue, though systemic delivery is being developed. |
| Potential for Off-Target Effects | Pharmacological side effects due to interaction with unintended receptors/transporters. | "Off-target" gene silencing due to partial sequence complementarity with unintended mRNAs. |
Quantitative Performance Data
The following tables summarize key quantitative metrics for the two therapeutic approaches. It is important to note that direct comparison of in vivo efficacy (e.g., ED50) is complex due to differing administration routes, pharmacokinetics, and mechanisms of action.
In Vitro Activity
| Parameter | This compound (Tramadol as a proxy) | siRNA |
| Target(s) | Mu-opioid receptor (MOR), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Specific mRNA (e.g., P2X3 mRNA, TRPV1 mRNA) |
| Binding Affinity (Ki) | MOR: 2.4 µM[1] | Not Applicable |
| Inhibitory Concentration (IC50) | SERT: ~900 nM[1], NET: 2.8 µM[2] | Not Applicable |
| Efficacy Metric | Receptor agonism, transporter inhibition | Percentage of target mRNA or protein knockdown |
| Typical Efficacy | Varies by target | Often >80% knockdown in vitro |
In Vivo Efficacy in Preclinical Pain Models
| Parameter | This compound (Tramadol as a proxy) | siRNA |
| Animal Model | Rodent models of acute thermal pain (hot-plate, tail-flick) | Rodent models of neuropathic and inflammatory pain |
| Efficacy Metric | Median Effective Dose (ED50) for analgesia | Reduction in pain-related behaviors |
| Reported Efficacy | Hot-Plate Test: ED50 of 30.53 mg/kg (i.p.) in mice.[3] Tail-Flick Test: ED50 of 59.2 mg/kg (i.p.) in mice.[4] | TRPV1 siRNA: ~50% reduction in cold hypersensitivity in a neuropathic pain model. P2X3 siRNA: Significant reduction in tactile allodynia in a neuropathic pain model. |
Signaling Pathways and Mechanisms of Action
This compound's Dual-Action Pathway
This compound, like tramadol, is believed to modulate pain through two primary mechanisms in the central nervous system. Firstly, it and its metabolites act as agonists at the mu-opioid receptor, which leads to a decrease in neuronal excitability and nociceptive signal transmission. Secondly, it inhibits the reuptake of serotonin and norepinephrine, increasing the concentration of these neurotransmitters in the synaptic cleft. This enhances the activity of descending inhibitory pain pathways.
Caption: this compound's dual mechanism of action for analgesia.
siRNA-Mediated Gene Silencing
siRNA functions through the RNA interference (RNAi) pathway. A double-stranded siRNA molecule is introduced into a cell, where it is recognized by the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA and uses one strand as a guide to find the complementary mRNA sequence of the target protein. Upon binding, the RISC cleaves the mRNA, leading to its degradation and preventing it from being translated into a protein.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. Effects of the central analgesic tramadol on the uptake and release of noradrenaline and dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Faxeladol: A Comprehensive Guide for Laboratory Professionals
Disclaimer: "Faxeladol" is not a recognized chemical compound in publicly available databases. The following information is a template based on established best practices for the safe disposal of analogous research-grade pharmaceutical compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' waste management regulations.[1][2][3]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Core Properties and Hazard Classification of this compound
Understanding the fundamental properties of a compound is critical for determining the appropriate disposal route. The hypothetical properties of this compound are summarized below.
| Property | Hypothetical Value | Implication for Disposal |
| Chemical Formula | C₂₁H₂₆N₂O₄ | Organic compound, likely requiring incineration at high temperatures for complete destruction. |
| Molecular Weight | 370.45 g/mol | Standard for small molecule drugs. |
| Appearance | White to off-white crystalline solid | Spills of solid material must be handled carefully to avoid generating dust.[4] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | Aqueous waste streams may contain dissolved this compound. Disposal methods must account for both solid and aqueous forms. |
| Hazard Classification | GHS: Acute toxicity (Oral, Dermal, Inhalation), Suspected of damaging fertility or the unborn child. | Requires handling with appropriate Personal Protective Equipment (PPE). Waste is considered hazardous and must be segregated from general trash. |
Step-by-Step Disposal Procedures for this compound Waste
All waste containing this compound must be treated as hazardous pharmaceutical waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines. Do not dispose of this compound down the drain or in regular trash.
A. Concentrated/Unused this compound Powder:
-
Segregation: Keep the original container tightly closed. Do not mix with other chemical waste unless instructed by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound" with the appropriate hazard pictograms.
-
Storage: Store in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal vendor for incineration.
B. Dilute Solutions and Contaminated Media (e.g., cell culture media):
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
pH Neutralization: If the experimental protocol results in a highly acidic or basic solution, neutralize it to a pH between 6.0 and 8.0 before collection, provided this does not create an adverse reaction.
-
Disposal: The collected liquid waste should be managed by a certified hazardous waste handler, typically for incineration.
C. Contaminated Labware and Materials (Gloves, Vials, Pipette Tips, etc.):
-
Segregation: Place all solid waste contaminated with this compound into a designated hazardous waste container lined with a heavy-duty plastic bag. This includes empty vials, as they are considered to contain residual amounts of the substance.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
Decontamination: Surfaces and non-disposable equipment should be decontaminated by scrubbing with alcohol or another appropriate solvent, and the cleaning materials disposed of as hazardous waste.
-
Disposal: The sealed container of solid waste should be sent for incineration via your institution's EHS-approved vendor.
Chemical Degradation Methods
For specific applications, chemical degradation can be employed to render this compound inactive before disposal. These methods should only be performed by trained personnel in a controlled laboratory setting. The main chemical reactions that can affect drug stability are hydrolysis and oxidation.
| Degradation Method | Reagent/Condition | Hypothetical Efficacy | Safety Considerations |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl), 60°C for 2 hours | >99.5% | Perform in a chemical fume hood. Requires subsequent neutralization before disposal. Reaction may produce volatile byproducts. |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH), 60°C for 2 hours | >99.8% | Perform in a chemical fume hood. Requires subsequent neutralization. Can be more aggressive than acid hydrolysis. |
| Oxidation (Fenton) | Iron(II) sulfate + Hydrogen Peroxide (H₂O₂) | >99.9% | Highly exothermic reaction; must be performed with caution and appropriate cooling. Fenton reactions are an advanced oxidation process used to degrade pharmaceutical waste. |
| Photodegradation | High-intensity UV light (254 nm) in aqueous solution | ~85% (after 24 hours) | Indirect photodegradation in the presence of photosensitizers can be more effective. The process may be slow and incomplete. |
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol describes a method for the chemical degradation of a 10 mg/mL solution of this compound in DMSO.
Materials:
-
10 mg/mL this compound solution in DMSO
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
pH indicator strips or calibrated pH meter
-
Stir plate and stir bar
-
Round-bottom flask and condenser
-
Heating mantle
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
Procedure:
-
Preparation: In a chemical fume hood, prepare a 2 M NaOH solution by carefully dissolving 8 g of NaOH pellets in 100 mL of deionized water. The process is exothermic; allow the solution to cool to room temperature.
-
Reaction Setup: Place 50 mL of the 10 mg/mL this compound solution into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Degradation: While stirring, slowly add 50 mL of the 2 M NaOH solution to the flask. Attach a condenser to the flask and heat the mixture to 60°C using a heating mantle.
-
Incubation: Maintain the temperature and stirring for a minimum of 2 hours. This process is designed to hydrolyze functional groups like esters or amides within the molecule.
-
Cooldown: After 2 hours, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Slowly add 1 M HCl to the solution while continuously monitoring the pH. Stop when the pH is between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution, now containing degraded this compound byproducts, must be collected in a properly labeled hazardous waste container for disposal via your institution's EHS office.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and disposing of different this compound waste streams.
References
Comprehensive Safety and Handling Protocol for Faxeladol
Disclaimer: Faxeladol is a fictional compound. The following safety and handling guidelines are based on the properties of Fentanyl, a potent synthetic opioid, and are intended to provide a framework for safe laboratory practices. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound in a research and development setting. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safety of all personnel.
Hazard Identification and Risk Assessment
This compound is presumed to be a highly potent synthetic opioid. Based on its analogue, Fentanyl, it should be treated as a substance that can be fatal if swallowed, in contact with skin, or if inhaled.[1] Exposure to even minute quantities can lead to severe adverse health effects, including respiratory depression, which can be life-threatening.[2]
Routes of Exposure:
-
Inhalation: Airborne powders are a primary concern.[3]
-
Dermal Contact: Can be absorbed through the skin.[1]
-
Ingestion: Accidental ingestion of contaminated materials.
-
Mucous Membrane Contact: Contact with eyes, nose, or mouth.[2]
-
Percutaneous: Accidental needlestick.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound. The following table summarizes the required PPE for different risk levels, based on guidelines for handling potent opioids.
| Risk Level | Scenario | Required Personal Protective Equipment |
| Low | Handling of sealed containers, non-aerosol generating activities with dilute solutions. | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Moderate | Weighing powders, preparing stock solutions, potential for minor spills. | - Double nitrile gloves- Disposable coveralls or gown with long sleeves- Fit-tested N95 or higher respirator- Goggles or face shield |
| High | Activities with a high risk of aerosolization, handling large quantities, cleaning spills. | - Double nitrile gloves- Impermeable disposable coveralls (e.g., Tyvek)- Powered Air-Purifying Respirator (PAPR) or a P100 respirator- Goggles and face shield- Disposable shoe covers |
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound are not established, the following limits for Fentanyl should be adopted to minimize airborne exposure.
| Exposure Limit Type | Value | Notes |
| 8-hour Time-Weighted Average (TWA) | 0.1 µg/m³ | Represents the maximum average airborne concentration over an 8-hour workday. |
| Short-Term Exposure Limit (STEL) - 30 min | 0.3 µg/m³ | Workers' exposure should not exceed this concentration for more than a total of 30 minutes during the work period. |
| Ceiling Limit | 0.5 µg/m³ | This concentration should never be exceeded at any time. |
Safe Handling and Operational Procedures
All work with this compound must be conducted in designated areas with restricted access.
Key Handling Guidelines:
-
Designated Areas: Handle this compound only in clearly marked, designated areas.
-
Containment: Use a certified chemical fume hood, glove box, or other ventilated enclosure to contain airborne particles.
-
"Clean" and "Dirty" Team Members: For high-risk procedures, a two-person team can prevent cross-contamination. One person handles the compound ("dirty"), while the other assists with documentation and material handling without direct contact ("clean").
-
Avoid Aerosolization: Do not perform tasks that could make this compound powder airborne.
-
Handwashing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not use alcohol-based hand sanitizers, as they may increase skin absorption.
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Analytical balance within a ventilated enclosure
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Labeled, sealed storage vials
Procedure:
-
Preparation: Don the appropriate PPE for a moderate-risk activity. Ensure the chemical fume hood is functioning correctly.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Solubilization: Transfer the powder to a volumetric flask. Rinse the weighing paper with a small amount of the solvent to ensure all the powder is transferred.
-
Dilution: Add the solvent to the volumetric flask up to the desired volume.
-
Mixing: Cap the flask and vortex until the this compound is completely dissolved.
-
Storage: Transfer the solution to a clearly labeled and sealed storage vial.
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure.
-
Doffing PPE: Carefully remove and dispose of all PPE as contaminated waste.
-
Handwashing: Wash hands thoroughly with soap and water.
Emergency Procedures
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water. Do not use bleach or hand sanitizer. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of suspected exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.
Spill Management:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Decontaminate: Use an opioid-specific spill kit. Clean surfaces with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Naloxone Availability: Naloxone is an opioid antagonist that can reverse the effects of an overdose. It should be readily available in laboratories where this compound is handled, and personnel should be trained in its administration.
Disposal Plan
All this compound waste, including contaminated PPE, labware, and cleaning materials, must be treated as hazardous waste.
Disposal Workflow:
-
Segregation: All contaminated disposable items (gloves, coveralls, etc.) should be placed in a designated, labeled, and durable 6 mil polyethylene bag.
-
Sealing and Labeling: Seal the bag and clearly label it as "this compound Contaminated Waste" or "Hazardous Waste".
-
Incineration: The sealed waste should be sent for incineration according to institutional and regulatory guidelines.
Visual Guides
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
This diagram outlines the procedural steps for the safe disposal of this compound-contaminated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
